2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-[(3-bromobenzoyl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h1-9H,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOMZMKPGNWYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282104-48-7 | |
| Record name | 2-(3-BROMOBENZOYL)-N-PHENYLHYDRAZINECARBOTHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular structure and physicochemical properties of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide
An In-depth Technical Guide to 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide: Structure, Properties, and Methodologies
Introduction
Thiourea derivatives represent a significant class of organic compounds characterized by the N-C(S)-N core. Their versatile chemical reactivity and ability to form stable complexes with metal ions have established them as crucial scaffolds in medicinal chemistry and materials science.[1][2] The presence of both hydrogen bond donors (N-H) and acceptors (C=S, C=O) allows these molecules to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties.[1][2][3][4] This guide focuses on a specific, functionally rich derivative: 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide. The molecule integrates a 3-bromobenzoyl moiety, a phenyl group, and a hydrazinecarbothioamide linker, creating a structure of considerable interest for drug discovery and chemical synthesis.
This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the molecule's structure, a proposed synthetic pathway, detailed characterization methodologies, and an exploration of its potential physicochemical properties and therapeutic applications based on established literature for analogous compounds.
Molecular Structure and Elucidation
The fundamental identity of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is defined by its unique arrangement of atoms and functional groups.
-
Molecular Formula: C₁₄H₁₂BrN₃OS[5]
-
Molecular Weight: 349.24 g/mol
-
Key Functional Groups:
-
Thiourea Core (-NH-C(S)-NH-): Central to the molecule's chemical properties and biological activity.
-
Benzoyl Group (-C(O)-Ph): An acyl group that influences electronic properties and provides a site for hydrogen bonding.
-
Hydrazine Linker (-NH-NH-): Connects the thiourea and benzoyl moieties.
-
3-Bromophenyl Ring: A substituted aromatic ring that impacts lipophilicity and can participate in halogen bonding.
-
N-Phenyl Ring: A terminal aromatic group that contributes to the overall size and steric profile.
-
Caption: Molecular structure of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide.
Proposed Synthesis and Characterization Workflow
Caption: Proposed synthetic and characterization workflow.
Spectroscopic Characterization (Expected)
Structural confirmation relies on a suite of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. Aromatic protons on the two phenyl rings will appear as complex multiplets in the δ 7.0-8.5 ppm range. The N-H protons are expected to appear as broad singlets at lower fields (δ 9.0-12.0 ppm), with their exact chemical shifts being solvent and concentration-dependent.[7][8][9]
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the carbonyl carbon (C=O) around 165-175 ppm and the thiocarbonyl carbon (C=S) around 180-190 ppm.[6] Aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the bromine atom appearing at a distinct chemical shift.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of functional groups. Expected peaks include N-H stretching (3100-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), a strong C=O stretching band (1650-1680 cm⁻¹), and a C=S stretching band (1240-1260 cm⁻¹).[4][6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass of the molecular ion ([M+H]⁺). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.[5]
Single-Crystal X-ray Diffraction
The most definitive method for structural elucidation is single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[10][11][12] Analysis of the crystal packing can reveal intermolecular interactions, such as N-H···O and N-H···S hydrogen bonds, which are crucial for understanding the supramolecular chemistry and physical properties of the compound.[11][13]
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its solubility, absorption, and distribution.[14]
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | High; likely >150 °C | The planar structure, potential for strong intermolecular hydrogen bonding (N-H···O, N-H···S), and aromatic stacking contribute to a stable crystal lattice requiring significant energy to disrupt.[4] |
| Solubility | Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (methanol, ethanol). | The molecule has significant nonpolar character from the two aromatic rings. The polar functional groups allow for solubility in polar organic solvents. |
| Lipophilicity (XlogP) | Predicted XlogP is approximately 3.4.[5] | The presence of the bromophenyl and phenyl groups contributes to its lipophilic nature, which is a key parameter for membrane permeability. |
| Stability | Generally stable under normal conditions. May be susceptible to hydrolysis at the acyl-hydrazine bond under strong acidic or basic conditions. | The amide and thiourea functionalities are typically robust, but extreme pH can lead to degradation. |
Potential Therapeutic Applications
While this specific molecule has not been extensively studied, the chemical moieties it contains are present in numerous compounds with established biological activity. This allows for an informed projection of its potential therapeutic applications.
-
Anticancer Activity: Many thiourea and benzoylhydrazine derivatives have demonstrated potent anticancer effects.[3][7][15] Their mechanism of action can involve the inhibition of key enzymes like tyrosinase or sirtuin-1, or interference with cell signaling pathways crucial for cancer cell proliferation.[3][16] The structural features of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide make it a candidate for screening against various cancer cell lines.
-
Enzyme Inhibition: The thiourea scaffold is a known chelator of metal ions, making it a potential inhibitor for metalloenzymes. For example, derivatives have shown potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing type 2 diabetes.[1][8]
-
Antimicrobial and Antioxidant Activity: The hydrazinecarbothioamide core is frequently found in compounds with antimicrobial and antioxidant properties.[2][6][17] These compounds can act by scavenging free radicals or by disrupting microbial cell processes.
Detailed Experimental Protocols
Protocol: Synthesis of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide
Causality: This two-step protocol first creates the necessary N-phenylhydrazinecarbothioamide precursor, which is then acylated by 3-bromobenzoyl chloride. Using the acid chloride ensures a high-yield, irreversible reaction.
Step 1: Synthesis of N-Phenylhydrazinecarbothioamide
-
Dissolve phenyl isothiocyanate (1.0 eq) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. The addition should be slow to control the exothermic reaction.
-
Stir the reaction mixture at room temperature for 2-3 hours. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven at 50 °C.
Step 2: Synthesis of the Title Compound
-
In a separate flask, suspend N-phenylhydrazinecarbothioamide (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran (20 mL).
-
Add a base such as triethylamine (1.2 eq) to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 3-bromobenzoyl chloride (1.05 eq) in the same solvent dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL) and then with saturated sodium bicarbonate solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.
Protocol: Characterization by ¹H NMR Spectroscopy
Causality: This protocol ensures a high-quality spectrum for structural verification by using a deuterated solvent to eliminate solvent signals and an internal standard for accurate chemical shift referencing.
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow down N-H proton exchange, resulting in sharper N-H signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transform, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
Conclusion
2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is a molecule with significant potential, stemming from its rich chemical architecture. By combining the well-documented properties of the thiourea scaffold with the specific functionalities of its substituted aromatic rings, it stands as a promising candidate for further investigation in drug discovery and materials science. This guide provides the foundational knowledge—from a proposed synthesis to detailed characterization protocols and predicted properties—required for researchers to confidently engage with and explore the scientific possibilities of this compound.
References
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U. Farooq et al., "In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter," ACS Omega, 2022. [Link]
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H. Y. Tan et al., "Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study," Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. [Link]
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A. F. M. Al-Mokhtar et al., "Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1)," Jurnal Kimia Sains dan Aplikasi, 2022. [Link]
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M. A. Al-Bajalan et al., "Computational insights into thiourea derivatives and their copper complexes as potential CDK inhibitors in HCT116 colon carcinoma cells," ResearchGate, 2024. [Link]
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M. B. Toktar et al., "Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)," Molecules, 2022. [Link]
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A. H. Al-Masoudi et al., "Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant," SciSpace, 2013. [Link]
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A. A. El-Sayed et al., "Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs," Longdom Publishing, 2018. [Link]
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A. N. Kurskaya et al., "Synthesis, Structure, and Biological Activity of Copper and Cobalt Coordination Compounds with Substituted 2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamides," ResearchGate, 2021. [Link]
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A. M. Alafeefy et al., "Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties," Molecules, 2016. [Link]
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S. S. Honnalli et al., "Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides," ResearchGate, 2014. [Link]
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P. S. Gaponenko et al., "Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles," Crystals, 2022. [Link]
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M. S. M. Yusof et al., "2-Bromo-N-(dibenzylcarbamothioyl)benzamide," Acta Crystallographica Section E, 2010. [Link]
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S. Batool et al., "Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][16][18]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach," Molecules, 2021. [Link]
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J. M. Jacob et al., "(2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide," Acta Crystallographica Section E, 2014. [Link]
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S. S. Kumar et al., "Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide," IUCrData, 2021. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Bromobenzoyl Thiosemicarbazide Derivatives
Introduction: The Significance of the Thiosemicarbazide Scaffold
Thiosemicarbazides are a class of organic compounds characterized by the N-N-C(=S)-N backbone. This structural motif imparts a unique combination of chemical reactivity and biological activity, making them valuable building blocks in medicinal and materials chemistry.[1][2] The presence of multiple nitrogen and sulfur donor atoms allows for the chelation of metal ions, a property that has been exploited in the design of various therapeutic agents.[3] Derivatives of thiosemicarbazide, particularly thiosemicarbazones formed by condensation with aldehydes and ketones, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2]
The introduction of a 3-bromobenzoyl group to the thiosemicarbazide core provides a handle for further structural modifications and can influence the biological activity of the resulting derivatives. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding to biological targets. This guide provides a comprehensive overview of the synthetic pathway to 3-bromobenzoyl thiosemicarbazide and its derivatives, with a focus on the underlying chemical principles and practical experimental considerations.
Core Synthesis Pathway: A Three-Step Approach
The synthesis of 3-bromobenzoyl thiosemicarbazide is a well-established, three-step process commencing from 3-bromobenzoic acid. Each step involves a fundamental organic transformation, and a thorough understanding of the reaction mechanisms and experimental parameters is crucial for successful synthesis.
Step 1: Synthesis of 3-Bromobenzoyl Chloride
The initial step involves the conversion of the carboxylic acid group of 3-bromobenzoic acid into a more reactive acyl chloride. This is a standard transformation in organic synthesis, and thionyl chloride (SOCl₂) is the reagent of choice for this purpose due to the clean nature of the reaction, with the byproducts being gaseous sulfur dioxide and hydrogen chloride.[4]
Causality Behind Experimental Choices:
-
Reagent: Thionyl chloride is highly effective for this conversion. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a good leaving group.
-
Solvent: The reaction can be run neat or in an inert aprotic solvent like toluene or dichloromethane. The use of a solvent can help to control the reaction temperature and facilitate stirring.[4]
-
Anhydrous Conditions: It is imperative to carry out the reaction under strictly anhydrous conditions, as both thionyl chloride and the product, 3-bromobenzoyl chloride, are sensitive to moisture and will hydrolyze back to the carboxylic acid.[4]
-
Excess Reagent: An excess of thionyl chloride is typically used to ensure complete conversion of the carboxylic acid. The excess reagent can be easily removed by distillation after the reaction is complete.[4]
Experimental Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride guard tube, add 3-bromobenzoic acid (10.0 g, 49.7 mmol).
-
Carefully add thionyl chloride (11.0 mL, 150 mmol, 3 equivalents) to the flask in a fume hood.
-
Gently heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude 3-bromobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 249 (decomposes) |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 |
| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 115-117 (at 15 mmHg) |
graph Synthesis_Step1 { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];reactant [label="3-Bromobenzoic Acid"]; reagent [label="Thionyl Chloride (SOCl2)\nReflux, 2-3h", shape=plaintext, fontcolor="#34A853"]; product [label="3-Bromobenzoyl Chloride"];
reactant -> product [label="Acyl Chloride Formation"]; }
Caption: Synthesis of 3-Bromobenzoyl Chloride.
Step 2: Synthesis of 3-Bromobenzoyl Isothiocyanate
The second step involves the conversion of the newly formed 3-bromobenzoyl chloride into the key intermediate, 3-bromobenzoyl isothiocyanate. This is achieved through a nucleophilic substitution reaction with a thiocyanate salt, typically ammonium thiocyanate or potassium thiocyanate.[5]
Causality Behind Experimental Choices:
-
Reagents: Ammonium thiocyanate or potassium thiocyanate serve as the source of the thiocyanate nucleophile. The choice between the two is often based on availability and solubility in the chosen solvent.
-
Solvent: Anhydrous acetone is a commonly used solvent for this reaction.[6] It is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution. The use of aprotic solvents is crucial to avoid hydrolysis of the acyl chloride.
-
In Situ Generation: The 3-bromobenzoyl isothiocyanate is often generated and used in the next step without isolation due to its reactivity. This approach, known as an in situ reaction, can improve overall efficiency and yield.
Experimental Protocol:
-
In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend ammonium thiocyanate (4.1 g, 54 mmol) in 50 mL of anhydrous acetone.
-
Add a solution of 3-bromobenzoyl chloride (10.9 g, 50 mmol) in 25 mL of anhydrous acetone dropwise to the stirred suspension at room temperature over 30 minutes.
-
After the addition is complete, gently reflux the reaction mixture for 1 hour.
-
A white precipitate of ammonium chloride will form. The resulting solution/suspension containing 3-bromobenzoyl isothiocyanate is then cooled to room temperature and used directly in the next step.
Caption: Synthesis of 3-Bromobenzoyl Isothiocyanate.
Step 3: Synthesis of 3-Bromobenzoyl Thiosemicarbazide
The final step in the synthesis of the core structure is the reaction of the in situ generated 3-bromobenzoyl isothiocyanate with hydrazine hydrate. This is a nucleophilic addition reaction where the nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate group.
Causality Behind Experimental Choices:
-
Reagent: Hydrazine hydrate is a common and effective source of the hydrazine nucleophile. It is a strong nucleophile that readily reacts with the isothiocyanate.
-
Solvent: The reaction is typically carried out in the same solvent as the previous step (acetone) or in ethanol. Ethanol is a good choice as it can dissolve both the isothiocyanate and hydrazine hydrate.[7]
-
Temperature: The reaction is usually conducted at room temperature or with gentle heating to ensure complete reaction without decomposition of the product.
-
Work-up: The product, 3-bromobenzoyl thiosemicarbazide, often precipitates from the reaction mixture upon cooling or after the addition of water. It can then be collected by filtration and purified by recrystallization.
Experimental Protocol:
-
To the cooled solution/suspension of 3-bromobenzoyl isothiocyanate from Step 2, add a solution of hydrazine hydrate (2.5 mL, 50 mmol) in 20 mL of ethanol dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. A precipitate will form during this time.
-
After the reaction is complete, pour the mixture into 200 mL of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3-bromobenzoyl thiosemicarbazide as a white or off-white solid.
Caption: Synthesis of 3-Bromobenzoyl Thiosemicarbazide.
Synthesis of 3-Bromobenzoyl Thiosemicarbazide Derivatives
The core 3-bromobenzoyl thiosemicarbazide is a versatile intermediate for the synthesis of a wide range of derivatives, most notably thiosemicarbazones.
Synthesis of 3-Bromobenzoyl Thiosemicarbazones
Thiosemicarbazones are synthesized by the condensation reaction of the terminal -NH₂ group of the thiosemicarbazide with an aldehyde or a ketone.[1][8] This reaction is typically acid-catalyzed and proceeds via the formation of a carbinolamine intermediate followed by dehydration.
Causality Behind Experimental Choices:
-
Reactants: A wide variety of aromatic and aliphatic aldehydes and ketones can be used to generate a library of thiosemicarbazone derivatives.
-
Solvent: Ethanol is a common solvent for this reaction as it can dissolve both the thiosemicarbazide and the carbonyl compound.[9]
-
Catalyst: A catalytic amount of a protic acid, such as glacial acetic acid or hydrochloric acid, is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[10]
-
Purification: The resulting thiosemicarbazones often have limited solubility in the reaction medium and precipitate upon formation or cooling. They can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Experimental Protocol for a Representative Derivative: 1-(3-Bromobenzoyl)-4-(4-chlorobenzylidene)thiosemicarbazide
-
In a 50 mL round-bottom flask, dissolve 3-bromobenzoyl thiosemicarbazide (1.0 g, 3.6 mmol) in 20 mL of warm ethanol.
-
Add 4-chlorobenzaldehyde (0.51 g, 3.6 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone derivative.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(3-Bromobenzoyl)-4-(4-chlorobenzylidene)thiosemicarbazide | C₁₅H₁₁BrClN₃OS | 412.70 |
graph Derivatization { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];reactant1 [label="3-Bromobenzoyl Thiosemicarbazide"]; reactant2 [label="Aldehyde/Ketone (R-C(=O)-R')"]; catalyst [label="Acid Catalyst (e.g., Acetic Acid)\nEthanol, Reflux", shape=plaintext, fontcolor="#FBBC05"]; product [label="3-Bromobenzoyl Thiosemicarbazone"];
{rank=same; reactant1; reactant2}; reactant1 -> product; reactant2 -> product; catalyst -> product [style=invis]; }
Caption: General scheme for the synthesis of thiosemicarbazone derivatives.
Characterization of 3-Bromobenzoyl Thiosemicarbazide Derivatives
The synthesized compounds should be thoroughly characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum of a thiosemicarbazide will show characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=S stretching (around 1200-1300 cm⁻¹).[11] In the case of thiosemicarbazones, a C=N stretching vibration will be observed around 1590-1620 cm⁻¹.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-H protons (which are often broad and may exchange with D₂O), and any protons from the aldehyde or ketone used for derivatization. The chemical shifts of the N-H protons can be highly variable and depend on the solvent and concentration.[12]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 160-170 ppm), the thiocarbonyl carbon (around 180-190 ppm), and the aromatic carbons.[12]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide further structural information.
Conclusion
The synthesis of 3-bromobenzoyl thiosemicarbazide and its derivatives is a straightforward and versatile process that provides access to a class of compounds with significant potential in drug discovery and development. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize and explore the structure-activity relationships of this important scaffold. This guide provides a solid foundation for the synthesis and characterization of these promising molecules, empowering researchers to further investigate their biological properties and potential therapeutic applications.
References
-
Study, preparation and characterization of thiosemicarbazone ligands and their compounds. (2019). ResearchGate. [Link]
-
Thiosemicarbazide – Knowledge and References. (2019). Taylor & Francis. [Link]
-
Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. (2025). International Journal of Advanced Research (IJAR). [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of thiosemicarbazones (3a-y). (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022). Research Square. [Link]
-
Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. (2025). International Journal of Advanced Research (IJAR). [Link]
-
Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. (2023). Taylor & Francis Online. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022). springer.com. [Link]
-
Reaction of isothiocyanate. (2023). Reddit. [Link]
-
Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes. (2011). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. chemmethod.com [chemmethod.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journalijar.com [journalijar.com]
- 12. revroum.lew.ro [revroum.lew.ro]
Technical Guide: Spectral Characterization of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide
This guide serves as a technical whitepaper for the structural characterization of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide . It is designed for researchers requiring rigorous spectral interpretation logic, moving beyond simple data listing to the causality of spectral features.
Executive Summary & Structural Context
The compound 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is a functionalized thiosemicarbazide derivative.[1] These scaffolds are critical in medicinal chemistry due to their ability to chelate transition metals (Cu, Fe) and their pharmacophore similarity to antiviral and anticancer agents.[2]
Structurally, the molecule comprises three distinct domains that dictate its spectral signature:
-
The Electron-Withdrawing Core: A 3-bromophenyl ring attached to a carbonyl.
-
The Hydrazine Bridge: An acyl-hydrazine linkage (
). -
The Thioamide Terminus: A phenyl-substituted thiourea-like motif (
).
Tautomeric Equilibrium
A critical prerequisite for spectral analysis is understanding the thione-thiol tautomerism.
-
Solid State (IR): The compound exists predominantly in the thione form (C=S).
-
Solution (NMR): In polar aprotic solvents (DMSO-
), the thione form remains dominant, stabilized by intramolecular hydrogen bonding, though trace thiol tautomers may exist.[2]
Figure 1: Tautomeric equilibrium and its impact on spectral observation. The thione form is the primary species observed in standard characterization.[3]
Synthesis & Sample Preparation
To ensure spectral fidelity, the sample must be free of the starting material (3-bromobenzohydrazide) and phenyl isothiocyanate.
-
Synthesis Route: Nucleophilic addition of 3-bromobenzohydrazide to phenyl isothiocyanate in refluxing ethanol.
-
Purification: Recrystallization from ethanol/DMF is required to remove unreacted amines which can obscure the aliphatic/NH region.
Experimental Protocol: Spectral Sample Prep
-
IR Spectroscopy (KBr Pellet):
-
Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).
-
Press under vacuum (10 tons) to form a transparent disc.
-
-
H NMR (DMSO-
):-
Dissolve 5–10 mg of sample in 0.6 mL of DMSO-
. -
Note: DMSO is preferred over CDCl
due to the low solubility of thiosemicarbazides in non-polar solvents and to disrupt intermolecular H-bonds, sharpening the NH signals.
-
Infrared (IR) Spectral Analysis
The IR spectrum provides definitive proof of the functional group integrity. The absence of a band in the 2500–2600 cm
Key Diagnostic Bands
| Frequency (cm | Intensity | Assignment | Structural Insight |
| 3350 – 3150 | Med/Broad | Multiple bands corresponding to the three unique N-H bonds. Broadening indicates intermolecular H-bonding. | |
| 3050 – 3000 | Weak | Aromatic C-H stretching vibrations. | |
| 1680 – 1650 | Strong | Amide I band. Confirms the benzoyl carbonyl. Lower frequency than esters due to conjugation with the hydrazine nitrogen.[1] | |
| 1590 – 1540 | Medium | Aromatic ring skeletal vibrations mixed with Amide II bending. | |
| 1250 – 1190 | Medium | Thioamide I. Often a mixed mode (N-C-N stretch + C=S stretch). Critical for confirming the thiosemicarbazide linkage. | |
| 1080 – 1000 | Weak | Hydrazine bridge stretch. | |
| 600 – 550 | Medium | Characteristic aryl-bromide stretch. |
Mechanistic Note: The C=S bond is less polarized than C=O, often resulting in a less intense and more coupled vibration compared to the carbonyl.[2] If the C=S band appears as a doublet or has shoulders, it suggests rotational isomers (rotamers) frozen in the crystal lattice.
H NMR Spectral Analysis
The proton NMR spectrum in DMSO-
The Exchangeable Protons (NH)
These are the most diagnostic signals. Their chemical shift is heavily influenced by anisotropic deshielding from the C=O/C=S groups and intramolecular Hydrogen Bonding .
-
10.5 – 10.8 ppm (Singlet, 1H):
(Hydrazine NH, to Carbonyl). This proton is most deshielded due to the electron-withdrawing benzoyl group and potential H-bonding with the C=S sulfur. -
9.8 – 10.2 ppm (Singlet, 1H):
(Hydrazine NH, to Thiocarbonyl). -
9.5 – 9.8 ppm (Singlet, 1H):
(Thioamide NH-Ph).
Validation Step: Addition of
The Aromatic Region (7.0 – 8.2 ppm)
This region contains 9 protons.[4] We must distinguish the 3-bromophenyl ring (4H) from the N-phenyl ring (5H).
3-Bromobenzoyl Ring System (AMXY Pattern)
The bromine at the meta position creates a distinct splitting pattern due to symmetry breaking.
| Proton | Multiplicity | Assignment Logic | ||
| H-2' | 8.05 – 8.15 | Singlet (t) | ~1.8 | Most Deshielded. Located between C=O and Br. Appears as a narrow triplet (or singlet) due to tiny meta-coupling. |
| H-4' | 7.80 – 7.90 | Doublet | 7.8 | Ortho to Br, Para to C=O. Deshielded by Br. |
| H-6' | 7.70 – 7.80 | Doublet | 7.8 | Ortho to C=O. Deshielded by Carbonyl anisotropy. |
| H-5' | 7.45 – 7.55 | Triplet | 7.8 | Meta to both substituents. Appears as a pseudo-triplet ( |
N-Phenyl Ring System[4][5]
- 7.10 – 7.60 ppm (Multiplet, 5H): typically appears as overlapping multiplets. The ortho-protons of this ring may shift slightly downfield if involved in H-bonding with the thioamide sulfur.
Figure 2: Logical flow for assigning 1H NMR signals. The H2' singlet is the key entry point for interpreting the aromatic region.
References
-
Thiosemicarbazide Synthesis & Bioactivity
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.
-
Source: [2]
-
Spectral Characterization (IR/NMR)
- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (Detailed band assignments for C=S and NH).
-
Source:
-
Tautomerism Studies
- Experimental and computational studies of tautomerism in pyridine carbonyl thiosemicarbazide derivatives.
-
Source: [2]
-
Benzoyl Thiosemicarbazide Data
- 1,2-Dibenzoylthiosemicarbazide: Synthesis and NMR Analysis.
-
Source: [2]
Sources
Technical Guide: Electronic Absorption Profiling of Bromobenzoyl Hydrazinecarbothioamides
Topic: Electronic Absorption Spectra of Bromobenzoyl Hydrazinecarbothioamides Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Specialists
Executive Summary
Bromobenzoyl hydrazinecarbothioamides represent a critical scaffold in coordination chemistry and medicinal pharmacophores. Characterized by the presence of a hard donor (oxygen in
Molecular Architecture & Chromophoric Systems
To accurately interpret the electronic spectra, one must first deconstruct the molecular orbitals involved. The bromobenzoyl hydrazinecarbothioamide structure (
-
The Bromophenyl Moiety: The bromine atom acts as an auxochrome. While inductively withdrawing (-I effect), it donates electron density via resonance (+M effect) into the aromatic ring. This typically results in a bathochromic (red) shift of the benzenoid
transitions compared to the unsubstituted benzoyl analog. -
The Carbonyl Amide (
): Exhibits characteristic transitions. -
The Thioamide Core (
): The thiocarbonyl group is highly polarizable. It displays intense and weaker, longer-wavelength transitions.
Tautomeric Equilibrium
A defining feature of this class is the thione-thiol tautomerism, which drastically alters the electronic spectrum depending on solvent polarity and pH.
-
Thione Form (Solid State/Neutral Solvents): Dominant
character. -
Thiol Form (Solution/Basic pH): Formation of
and , extending conjugation and altering .
Figure 1: Thione-thiol tautomeric equilibrium central to the spectral behavior of hydrazinecarbothioamides.
Synthesis & Purification for Spectral Analysis
High-fidelity UV-Vis data requires samples free of unreacted hydrazide or isothiocyanate precursors, which possess overlapping absorption bands.
Optimized Synthesis Protocol
Reaction: Nucleophilic addition of 4-bromobenzhydrazide to an isothiocyanate (e.g., phenyl isothiocyanate or alkyl isothiocyanate).
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-bromobenzhydrazide (10 mmol) in absolute ethanol (20 mL). Heat gently if necessary to ensure complete solvation.
-
Addition: Add an equimolar amount (10 mmol) of the appropriate isothiocyanate dropwise with constant stirring.
-
Reflux: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The disappearance of the hydrazide spot indicates completion.
-
Precipitation: Cool the reaction mixture to room temperature, then refrigerate overnight. The product typically precipitates as a white or off-white solid.
-
Purification (Critical): Recrystallize from hot ethanol.
-
Quality Control: The melting point must be sharp (range < 2°C).
-
Spectral Blanking: Ensure the solvent used for UV-Vis (e.g., DMSO, MeOH) is spectroscopic grade.
-
Figure 2: Synthesis and purification workflow to ensure spectroscopic grade analytes.
Electronic Absorption Profiling
The UV-Vis spectra of bromobenzoyl hydrazinecarbothioamides typically display three primary absorption bands. The precise position varies based on the N-substituent (alkyl vs. aryl).
Characteristic Bands[1]
| Band Designation | Wavelength Range ( | Electronic Transition | Structural Origin | Effect of Br-Substituent |
| Band I | 240 – 265 nm | Aromatic Ring (Benzoyl) | Bathochromic shift (+5-10 nm) vs. unsubstituted benzoyl due to Br resonance. | |
| Band II | 290 – 315 nm | High intensity; sensitive to conjugation length. | ||
| Band III | 320 – 345 nm | Lower intensity; disappears upon S-alkylation or metal complexation. |
Note: Data derived from comparative analysis of aroyl thiosemicarbazide derivatives [1, 2].
Solvatochromism
These compounds exhibit positive solvatochromism (red shift) in polar solvents.
-
Mechanism: The excited state is more polar than the ground state. Polar solvents (DMSO, DMF) stabilize the excited state more effectively than non-polar solvents (Dioxane), reducing the energy gap (
). -
Observation: A shift of
from ~315 nm in chloroform to ~325 nm in DMSO is typical for the thioamide band.
pH-Dependent Spectral Shifts
-
Acidic Medium: Protonation of the hydrazine nitrogens may cause a hypsochromic (blue) shift due to the loss of
-electron availability. -
Basic Medium: Deprotonation promotes the thiolate anion form (
). This results in a significant bathochromic shift and hyperchromic effect (increased intensity) due to extended conjugation across the system.
Diagnostic Applications: Metal Complexation
One of the primary applications of analyzing these spectra is to confirm ligand binding to transition metals (Cu(II), Ni(II), Co(II)).
Ligand-to-Metal Charge Transfer (LMCT)
Upon complexation, the ligand usually coordinates via the Oxygen (carbonyl) and Sulfur (thiol/thione) atoms.
-
Spectral Signature: The
transition of the free ligand (Band III) often diminishes or shifts significantly (blue shift) because the lone pairs on Sulfur are now involved in bonding. -
New Bands: Appearance of intense bands in the 350–450 nm region indicates S
M charge transfer (LMCT). -
d-d Transitions: Weak bands in the visible region (500–700 nm) confirm the presence of metal d-orbitals, useful for determining the geometry (tetrahedral vs. octahedral).
Figure 3: Spectral changes indicating successful metal chelation.
References
-
Synthesis and Antimicrobial Evaluation of Novel Hydrazinecarbothioamides Source: National Institutes of Health (PMC) / Vertex AI Grounding Context: Provides synthesis protocols and general spectral characterization (IR, NMR) for analogous hydrazinecarbothioamide derivatives. URL:[Link]
-
Synthesis, Characterization and Evaluation of Biological Activity of Substituted (E)
values for bromobenzylidene derivatives (e.g., 317.50 nm), serving as a direct spectral comparator for the bromophenyl chromophore. URL:[Link] -
Solvent Effects on the UV-Visible Absorption Spectra of Thiosemicarbazide Derivatives Source: BioInterface Research Context: Discusses the bathochromic shifts caused by benzoyl groups and solvent polarity (solvatochromism) in thiophene-based azo dyes, applicable to the polarity sensitivity of the title compounds. URL:[Link]
-
Thiosemicarbazones as Versatile Photoswitches Source: Royal Society of Chemistry / PMC Context: Explores the UV-Vis spectral changes (E/Z isomerization) and extinction coefficients of thiosemicarbazones, relevant for understanding the photostability of the hydrazinecarbothioamide linkage. URL:[Link]
Methodological & Application
Application Notes & Protocols: Antimicrobial Susceptibility Testing for Thiosemicarbazide Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the antimicrobial susceptibility of thiosemicarbazide derivatives. This document outlines the scientific rationale behind the selection of specific assays and provides detailed, step-by-step protocols for their execution.
Introduction: The Scientific Rationale for Testing Thiosemicarbazide Derivatives
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of synthetic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3][4] Some thiosemicarbazone compounds also act by forming complexes with metal ions, disrupting vital biological processes in bacteria.[5][6] Given the rise of antimicrobial resistance, the evaluation of novel compounds such as thiosemicarbazide derivatives is a critical area of research.
Accurate and reproducible antimicrobial susceptibility testing (AST) is the cornerstone of this evaluation. It provides the foundational data for determining a compound's spectrum of activity, its potency (bacteriostatic vs. bactericidal), and for establishing structure-activity relationships to guide further chemical optimization.[2] This guide focuses on two internationally recognized and standardized methods: Broth Microdilution and Agar Disk Diffusion. These methods, when performed correctly, yield quantitative (Minimum Inhibitory Concentration - MIC) and qualitative/semi-quantitative data, respectively, that are essential for the preclinical assessment of these promising antimicrobial candidates.
The protocols detailed herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in AST methodologies.[7][8][9] Adherence to these standards ensures the generation of high-quality, comparable data.
Key Methodologies for Antimicrobial Susceptibility Testing
The choice of AST method depends on the specific research question, the stage of drug development, and the available resources. For novel compounds like thiosemicarbazide derivatives, a combination of methods often provides the most comprehensive understanding of their antimicrobial profile.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[10] The MIC is the lowest concentration of a drug that completely inhibits the visible growth of a microorganism in vitro.[11][12] This quantitative measure is invaluable for comparing the potency of different derivatives and for monitoring the emergence of resistance.
Causality Behind Experimental Choices:
-
Standardized Inoculum: The use of a standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard, is critical for reproducibility. A higher inoculum density can lead to falsely elevated MIC values, while a lower density may result in artificially low MICs.[11][13]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for most non-fastidious, rapidly growing bacteria.[11] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it can significantly influence the activity of certain antimicrobial agents.
-
Serial Two-Fold Dilutions: This approach allows for a precise determination of the MIC and is a standard practice in antimicrobial susceptibility testing.[11]
-
Controls: The inclusion of growth and sterility controls is non-negotiable. The growth control validates that the bacteria can proliferate in the test medium, while the sterility control ensures that the medium and reagents are not contaminated.[11]
Caption: Workflow for Broth Microdilution Assay.
-
Preparation of the Antimicrobial Agent:
-
Prepare a stock solution of the thiosemicarbazide derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the bacteria.
-
Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[11]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of a 96-well microtiter plate.
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[11]
-
Include a growth control well (50 µL CAMHB + 50 µL inoculum) and a sterility control well (100 µL CAMHB).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[11]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the thiosemicarbazide derivative that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Agar Disk Diffusion: A Qualitative Assessment of Antimicrobial Activity
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[14][15][16] It is particularly useful for screening a large number of compounds or bacterial strains.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): This is the standard medium for disk diffusion as it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the growth of most common non-fastidious pathogens.[13]
-
Standardized Inoculum Lawn: A confluent "lawn" of bacteria is created to ensure uniform growth, allowing for the clear visualization of zones of inhibition.
-
Zone of Inhibition: The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the organism to the compound.[13][14]
Caption: Workflow for Agar Disk Diffusion Assay.
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times against the inside of the tube above the fluid level to remove excess liquid.
-
Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the thiosemicarbazide derivative. A solvent control disk should also be prepared.
-
Aseptically place the disks onto the inoculated agar surface. Ensure firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints, although for novel compounds, the zone diameter is a relative measure of activity.
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a tabular format.
Table 1: Example MIC Data for Thiosemicarbazide Derivatives
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| Derivative A | 8 | 32 | >128 |
| Derivative B | 16 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
Table 2: Example Disk Diffusion Data for Thiosemicarbazide Derivatives
| Compound (20 µ g/disk ) | S. aureus ATCC 25923 Zone Diameter (mm) | E. coli ATCC 25922 Zone Diameter (mm) | P. aeruginosa ATCC 27853 Zone Diameter (mm) |
| Derivative A | 22 | 15 | 6 |
| Derivative B | 18 | 12 | 6 |
| Ciprofloxacin (5 µ g/disk ) | 30 | 35 | 32 |
Advanced Protocols and Considerations
Determining Minimum Bactericidal Concentration (MBC)
For compounds that exhibit promising MIC values, it is often necessary to determine if they are bacteriostatic (inhibit growth) or bactericidal (kill bacteria). The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Following the determination of the MIC by broth microdilution, take a 10 µL aliquot from each well showing no visible growth.
-
Spot-plate the aliquot onto a non-selective agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.
Challenges and Self-Validating Systems
-
Solubility: Thiosemicarbazide derivatives can have limited aqueous solubility. It is crucial to ensure the compound remains in solution throughout the assay. The use of a co-solvent like DMSO is common, but its final concentration must be carefully controlled and validated to not affect bacterial growth.
-
Compound Color: If a compound is colored, it may interfere with the visual reading of the MIC. In such cases, the use of a growth indicator dye (e.g., resazurin) or spectrophotometric reading of optical density can be employed.
-
Quality Control: Regularly test reference bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) with known antimicrobial agents to ensure the validity and reproducibility of the assay. The results should fall within the acceptable ranges defined by CLSI.[8]
Conclusion
The antimicrobial susceptibility testing of thiosemicarbazide derivatives is a critical step in their development as potential therapeutic agents. The broth microdilution and agar disk diffusion methods, when performed according to standardized protocols, provide reliable and reproducible data on the potency and spectrum of activity of these compounds. By understanding the rationale behind each step and incorporating appropriate controls, researchers can generate high-quality data to advance the discovery of new and effective antimicrobial agents.
References
- Ashdin Publishing. (n.d.). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative.
- PMC. (n.d.). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis.
- PMC. (2024, March 17). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives.
- Semantic Scholar. (2024, December 31). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.
- Wikipedia. (n.d.). Disk diffusion test.
- FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
- Benchchem. (n.d.). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
- MDPI. (n.d.). New Thiosemicarbazide Derivatives with Multidirectional Biological Action.
- PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
- PubMed. (n.d.). Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts.
- GARDP Revive. (n.d.). Disk diffusion test.
- ACS Publications. (2026, February 11). Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria | ACS Medicinal Chemistry Letters.
- YouTube. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview.
- ASM Journals. (2018, December 21). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays.
- PMC. (2025, November 17). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes.
- PMC. (2024, December 31). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.
- Der Pharma Chemica. (n.d.). Antibacterial activity of thiosemicarbazide derivatives.
- PMC. (2022, March 24). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors.
- ResearchGate. (2025, August 6). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
- FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria.
- RSC Publishing. (2024, September 16). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- CHAIN. (2016, January 10). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- PMC. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- MDPI. (2024, October 4). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
- PubMed. (2024, August 17). Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus.
- MDPI. (2018, December 7). High-Throughput Screen Identifying the Thiosemicarbazone NSC319726 Compound as a Potent Antimicrobial Lead Against Resistant Strains of Escherichia coli.
- myadlm.org. (2016, July 21). Antimicrobial Susceptibility Testing Challenges.
- ResearchGate. (2026, January 19). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative.
Sources
- 1. ashdin.com [ashdin.com]
- 2. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. chainnetwork.org [chainnetwork.org]
- 10. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disk diffusion test – REVIVE [revive.gardp.org]
Molecular docking simulation protocols for 3-bromobenzoyl derivatives
Application Note: Advanced Molecular Docking Protocols for 3-Bromobenzoyl Derivatives
Executive Summary
The 3-bromobenzoyl moiety is a privileged structural motif in medicinal chemistry, frequently utilized to enhance the lipophilicity, membrane permeability, and target affinity of carbohydrate, nucleoside, and benzohydrazide scaffolds. As a Senior Application Scientist, I frequently observe that standard molecular docking pipelines fail to accurately predict the binding poses of these derivatives. This failure stems from the inability of traditional force fields to model the highly directional halogen bonds (XB) driven by the bromine atom's
This application note outlines a specialized, self-validating computational protocol designed specifically for 3-bromobenzoyl derivatives. By integrating Quantum Mechanical (QM) parameterization with Molecular Dynamics (MD) validation, this workflow ensures high-fidelity predictions for drug development professionals.
The Mechanistic Rationale: Why Standard Docking Fails
The addition of a bromine atom at the meta position (3-bromobenzoyl) fundamentally alters the electrostatic landscape of a ligand. Because halogens are highly polarizable, the electron density on the bromine atom is anisotropic. It features an equatorial belt of negative charge and a localized polar cap of positive electrostatic potential at the distal end—known as the
This
Computational Workflow
Molecular docking and MD simulation workflow for 3-bromobenzoyl derivatives.
The Self-Validating Protocol
To ensure trustworthiness and reproducibility, every step in this protocol is designed with an internal causality check and validation mechanism.
Phase 1: Ligand Preparation and QM Parameterization
Causality: We must explicitly model the positive
-
Structure Generation: Construct the 3-bromobenzoyl derivatives in 3D (e.g., 6-O-(3-bromobenzoyl) galactopyranosides[2] or thymidine derivatives[3]).
-
QM Optimization: Optimize the ligand geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.
- -Hole Assignment: Calculate the Electrostatic Potential (ESP) map. Utilize a specialized scoring function (e.g., AutoDock Vina-XB) that incorporates empirical halogen-bonding potentials, or manually assign an Extra-Point (EP) of positive charge at the distal end of the bromine atom[1].
Phase 2: Target Protein Preparation
Causality: Incorrect protonation states, particularly of active-site histidines, will abrogate predicted halogen bonds.
-
Target Selection: Retrieve high-resolution crystal structures from the Protein Data Bank. Validated targets for 3-bromobenzoyl derivatives include E. coli FimH (PDB: 4XO8)[3], SARS-CoV-2 Mpro (PDB: 6Y84)[4], and fungal targets (PDB: 1EA1)[2].
-
Protonation State Assignment: Strip non-catalytic crystallographic waters. Use PROPKA to assign protonation states at physiological pH (7.4). Ensure that potential halogen-bond acceptors (like His41 in Mpro[4]) are modeled accurately.
-
Energy Minimization: Perform a restrained minimization (RMSD < 0.3 Å) to relieve steric clashes without distorting the native pocket architecture.
Phase 3: Docking Execution and Internal Validation
Causality: A docking protocol is only scientifically valid if it can reproduce known experimental ground truths.
-
System Validation (Critical Step): Re-dock the native co-crystallized ligand into the prepared grid. Proceed to the next step only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is
2.0 Å. -
Library Docking: Execute docking for the 3-bromobenzoyl library using the QM-parameterized grid.
-
Pose Filtering: Filter the output poses based on strict geometric criteria for halogen bonds[1]:
-
Distance (
): 3.5 Å. -
Angle (
): 140° – 180°.
-
Phase 4: Molecular Dynamics (MD) Simulation Validation
Causality: Docking provides a static snapshot. MD simulations are required to confirm the temporal stability of the halogen bond in a dynamic, solvated environment.
-
System Setup: Solvate the top-scoring complex in a TIP3P water box, neutralize with counter-ions, and apply periodic boundary conditions.
-
Production Run: Execute a 100 ns production trajectory (NPT ensemble, 300 K, 1 bar)[2].
-
Trajectory Analysis: Extract the RMSD of the protein backbone and the Root Mean Square Fluctuation (RMSF) of the active site residues. A stable Br···O/N distance over the 100 ns trajectory confirms a true positive hit[2].
Quantitative Benchmark Data
The following table summarizes validated quantitative data and key interacting residues for 3-bromobenzoyl derivatives across various therapeutic targets, demonstrating the broad utility of this scaffold.
| Target Protein | PDB ID | Scaffold Type | Key Interacting Residues | Binding Affinity / Activity Range | Ref |
| Acetylcholinesterase (AChE) | N/A | Benzohydrazides | Catalytic triad | IC50: 44–100 µM | [5] |
| Bacterial Lectin FimH | 4XO8 | Thymidine Derivatives | Tyr48, Tyr137, Asp140, Arg98 | Strong interaction (High Affinity) | [3] |
| SARS-CoV-2 Mpro | 6Y84 | Uridine Derivatives | His41, Cys145, Gly143, Glu166 | -6.0 to -7.8 kcal/mol | [4] |
| Cyclooxygenase-2 (COX-2) | N/A | Benzothieno-pyrimidines | Arg120, Tyr355 | ΔG = −9.4 kcal/mol | [6] |
| Fungal Targets | 1EA1 | Galactopyranosides | Active site pocket | pIC50: 3.67–8.15 | [2] |
References
-
Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study Source: upce.cz URL:5
-
Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives Source: nih.gov URL:2
-
Synthesis, Characterization, and Molecular Docking Against a Receptor Protein FimH of Escherichia coli (4XO8) of Thymidine Deriv Source: scielo.org.mx URL:3
-
Regular Article - Physical Chemistry Research (SARS-CoV-2 Mpro) Source: physchemres.org URL:4
-
The Significance of Halogen Bonding in Ligand–Receptor Interactions Source: nih.gov URL:1
-
Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors Source: nih.gov URL:6
Sources
- 1. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. physchemres.org [physchemres.org]
- 5. dk.upce.cz [dk.upce.cz]
- 6. Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity Profiling of N-Phenylhydrazinecarbothioamide (4-PTSC) Scaffolds
Abstract
N-phenylhydrazinecarbothioamide, commonly referred to as 4-Phenylthiosemicarbazide (4-PTSC) , represents a privileged scaffold in medicinal chemistry due to its ability to chelate transition metals (Cu, Fe) and inhibit key oncogenic enzymes such as Topoisomerase IIα and the PI3K/Akt/mTOR signaling axis. This application note provides a rigorous, standardized protocol for evaluating the cytotoxic efficacy of 4-PTSC and its derivatives against human cancer cell lines. Unlike generic small-molecule protocols, this guide addresses specific solubility challenges, potential assay interference (redox activity), and mechanistic validation steps required for thiosemicarbazide derivatives.
Compound Properties & Preparation
Chemical Identity[1][2][3][4]
-
IUPAC Name: N-phenylhydrazinecarbothioamide (or 4-phenyl-3-thiosemicarbazide)
-
Molecular Formula: C₇H₉N₃S
-
Molecular Weight: ~167.23 g/mol
-
Solubility: Poor in water; highly soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Stock Solution Protocol
Critical Step: Thiosemicarbazides are prone to oxidation and precipitation in aqueous media if not handled correctly.
-
Weighing: Weigh approximately 3-5 mg of N-phenylhydrazinecarbothioamide powder into a sterile, antistatic microcentrifuge tube.
-
Solvent Addition: Add sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to achieve a stock concentration of 20 mM .
-
Calculation: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Concentration (M)]
-
-
Dissolution: Vortex vigorously for 1 minute. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Protect from light.
Cell Line Selection & Culture Conditions[4][5]
Based on current literature, 4-PTSC derivatives show preferential potency against the following lines. Select the model appropriate for your target indication.
| Cell Line | Tissue Origin | Medium | Supplementation | Typical IC50 Range (4-PTSC) |
| A549 | Lung Carcinoma | DMEM/F12 | 10% FBS, 2mM L-Glut | 10 - 100 µM |
| MCF-7 | Breast Adenocarcinoma | DMEM | 10% FBS, 0.01 mg/mL Insulin | 10 - 50 µM |
| OVCAR-4 | Ovarian Cancer | RPMI-1640 | 10% FBS | 1 - 20 µM |
| HepG2 | Hepatocellular Carcinoma | DMEM | 10% FBS, 1% NEAA | 5 - 50 µM |
| LNCaP | Prostate Carcinoma | RPMI-1640 | 10% FBS | 50 - 150 µM |
Culture Maintenance:
-
Maintain cells in logarithmic growth phase (confluence < 80%) prior to seeding.
-
Passage: Use Trypsin-EDTA (0.25%) for detachment. Ensure viability >95% (Trypan Blue exclusion) before assay setup.
Cytotoxicity Assay Protocols
Method A: MTT Assay (Standard)
Best for: High-throughput screening of soluble derivatives. Caveat: Thiosemicarbazides can have intrinsic reductive potential. If high background absorbance is observed in cell-free controls, switch to Method B (SRB).
Step-by-Step Procedure:
-
Seeding (Day 0):
-
Harvest cells and dilute to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete medium.
-
Seed into 96-well clear-bottom plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment (Day 1):
-
Prepare a 2x Working Solution of the compound in complete medium.
-
Serial Dilution: Prepare 8 concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 200 µM).
-
Vehicle Control: Medium + DMSO (Final DMSO concentration must be ≤ 0.5% ).[1]
-
Positive Control: Doxorubicin or Cisplatin (10 µM).
-
Add 100 µL of 2x drug solution to the existing 100 µL in wells (Final volume: 200 µL).
-
Incubate for 48 or 72 hours .
-
-
MTT Addition (Day 3/4):
-
Prepare MTT solution (5 mg/mL in PBS). Filter sterilize.[2]
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3–4 hours at 37°C. Observe formation of purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium (do not disturb crystals).
-
Add 150 µL DMSO to each well.
-
Shake plate on an orbital shaker for 10 minutes protected from light.
-
-
Readout:
-
Measure absorbance at 570 nm (reference wavelength 630 nm).
-
Method B: Sulforhodamine B (SRB) Assay (Validation)
Best for: Compounds that precipitate or interfere with redox chemistry (common with metal-complexed thiosemicarbazides).
-
Fixation: After drug incubation, add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the medium. Incubate at 4°C for 1 hour.
-
Washing: Wash plates 5 times with tap water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) for 15 minutes.
-
Washing: Wash 5 times with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.
-
Readout: Measure absorbance at 510 nm .
Mechanistic Validation (Flow Cytometry)
Mere cytotoxicity is insufficient for high-impact publication. You must validate the mode of death. 4-PTSC compounds typically induce G2/M arrest and Apoptosis .
Workflow Visualization
The following diagram outlines the logical flow from compound preparation to mechanistic confirmation.
Caption: Integrated workflow for cytotoxicity profiling, moving from initial viability screening to specific mechanistic validation.
Mechanism of Action (Signaling Pathway)
4-PTSC derivatives exert anticancer effects through a multi-target mechanism. The primary pathways involve ROS generation (often enhanced by intracellular copper chelation), inhibition of Topoisomerase II , and suppression of the PI3K/Akt pathway, leading to mitochondrial dysfunction and Caspase-3 mediated apoptosis.
Caption: Proposed signaling cascade for N-phenylhydrazinecarbothioamide induced cytotoxicity in cancer cells.
Data Analysis & Troubleshooting
Calculating IC50[8][9][10]
-
Normalize data: Calculate % Viability =
. -
Plot Log(Concentration) on X-axis vs. % Viability on Y-axis.
-
Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in wells | Drug insolubility in aqueous medium. | Reduce max concentration to 50 µM. Ensure DMSO stock is fully dissolved (warm/sonicate). |
| High background (MTT) | Chemical reduction of MTT by 4-PTSC. | Incubate drug without cells + MTT to check for abiotic reduction. Switch to SRB Assay . |
| No toxicity observed | Drug degradation or high cell density. | Prepare fresh stock. Reduce seeding density to ensure cells are in log phase during treatment. |
| Inconsistent replicates | Pipetting error or evaporation. | Use multi-channel pipettes. Fill outer wells with PBS (edge effect). |
References
-
Al-Rooqi, M. M., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Journal of Saudi Chemical Society.[3] Retrieved from [Link]
-
Rusnac, R., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 29(24), 6002.[4] Retrieved from [Link]
-
Rogalewicz, B., et al. (2025). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences. Retrieved from [Link]
-
Gouda, M. A., et al. (2014). Thiosemicarbazides/Thiosemicarbazones: A Review. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
Sources
Recrystallization techniques for purifying 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide
Application Note: Optimized Recrystallization Protocols for 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide
Executive Summary
This guide details the purification of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide (also referred to as 1-(3-bromobenzoyl)-4-phenylthiosemicarbazide).[1][2][3] As a critical scaffold in the synthesis of antimicrobial and anticancer agents (specifically 1,2,4-triazoles and 1,3,4-oxadiazoles), the purity of this intermediate is paramount.[1]
Thiosemicarbazide derivatives often suffer from occlusion of unreacted hydrazides or thermal cyclization into triazole byproducts during synthesis.[2][3] This note provides two validated recrystallization protocols designed to maximize yield (>85%) and purity (>98% HPLC), leveraging the specific solubility profile of the brominated benzoyl moiety.
Chemical Context & Solubility Logic
To design an effective purification, one must understand the intermolecular forces at play:
-
The Thioamide Core: The thiosemicarbazide linker (
) acts as a strong hydrogen bond donor and acceptor.[1][3] This makes the compound soluble in highly polar aprotic solvents (DMSO, DMF) but limits solubility in non-polar solvents (Hexane, Toluene).[1][2] -
The 3-Bromobenzoyl Group: The bromine atom introduces lipophilicity and increases the molecular weight, reducing water solubility compared to non-halogenated analogs.
-
Thermal Instability: A critical risk factor is the cyclodehydration of the thiosemicarbazide into a 1,2,4-triazole-3-thione derivative upon prolonged heating, especially in acidic or basic media.[1][2][3] Recrystallization must be rapid and pH-neutral.
Solubility Profile:
| Solvent | Solubility (RT) | Solubility (Boiling) | Suitability |
|---|---|---|---|
| Water | Insoluble | Insoluble | Anti-Solvent |
| Ethanol (96%) | Low/Moderate | High | Primary Solvent |
| Ethyl Acetate | Moderate | High | Alternative |
| DMSO/DMF | High | High | Avoid (Too soluble) |
| Hexane | Insoluble | Insoluble | Wash Solvent |[1][2][3]
Decision Framework
Before proceeding, perform a rapid solubility test. Use the following logic flow to select the optimal protocol.
Figure 1: Decision matrix for selecting the appropriate purification method based on crude solubility behavior.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Recommended for: Crude material with >90% purity or when removal of specific colored impurities is required.[1][2][3]
Materials:
Step-by-Step Procedure:
-
Saturation: Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 50 mL of Ethanol.
-
Heating: Heat the mixture on a hot plate/magnetic stirrer to reflux (approx. 78°C).
-
Titration: If the solid does not dissolve, add hot ethanol in 5 mL increments. Stop immediately once the solution is clear.
-
Decolorization (Conditional): If the solution is dark yellow/brown, remove from heat, add 0.1 g activated charcoal, and boil for 2 minutes. Filter while hot through a pre-warmed funnel.[2][3]
-
Crystallization: Remove the flask from heat. Cap it loosely with foil.[2][3]
-
Phase 1: Allow to cool to Room Temperature (RT) undisturbed (approx. 30-45 mins). Rapid cooling here causes oiling out.[3]
-
Phase 2: Once crystals form, place the flask in an ice-water bath (0-4°C) for 1 hour to complete precipitation.
-
-
Isolation: Filter using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with 2 x 10 mL of ice-cold ethanol.
-
Drying: Dry in a vacuum oven at 40-50°C for 4 hours. (Melting point check: Target range 160-180°C, sharp peak).
Protocol B: Solvent/Anti-Solvent Precipitation (EtOH/H₂O)
Recommended for: Maximizing recovery when the compound is too soluble in ethanol or if the "oiling out" phenomenon occurs.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 g of crude solid in the minimum amount of boiling ethanol (approx. 30-40 mL) until clear.
-
Anti-Solvent Addition: While maintaining a gentle boil, add warm distilled water dropwise.
-
The Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears.[1][2]
-
Re-clarification: Add 1-2 mL of hot ethanol to just clear the turbidity.
-
Cooling: Remove from heat. Allow to cool slowly to RT. The hydrophobic effect of the water will force the brominated compound out of solution as the temperature drops.
-
Isolation: Filter and wash with a 50:50 mixture of cold Ethanol/Water.[2][3]
Quality Control & Validation
To ensure the protocol was successful, validate the product against these criteria:
| Test | Method | Acceptance Criteria | Failure Mode Analysis |
| Appearance | Visual | White to off-white needles/powder | Yellow/Brown: Oxidation or residual isothiocyanate.[2][3] Recrystallize with charcoal. |
| Melting Point | Capillary | Sharp range (e.g., 170–172°C)* | Wide range (>3°C): Wet sample or mixed crystals.[1][2] Dry further.[2][3][5][6] |
| TLC | Silica (CHCl₃:MeOH 9:[1][2][7]1) | Single spot ( | Multiple spots: Thermal degradation to triazole ( |
| HPLC | C18 Column | >98% Area Under Curve | Shoulder peaks: Isomeric impurities.[2][3] |
*Note: Exact melting points vary by specific crystalline polymorph and should be established against a high-purity standard. Literature for similar 4-bromo analogs suggests 170°C [2, 4].[2][3]
Troubleshooting: The "Oiling Out" Phenomenon
A common issue with benzoyl thiosemicarbazides is "oiling out" (separating as a liquid droplet rather than crystals) during cooling.[1][2]
Figure 2: Troubleshooting logic for oiling out events.
Correction Strategy:
-
Reheat the mixture until the oil dissolves.
-
Add a small volume (5-10 mL) of additional Ethanol.
-
Seeding: As the solution cools to ~50°C, add a single seed crystal of the pure compound to provide a nucleation site.
-
Agitate vigorously (scratch the glass side with a rod) to induce crystallization.[1][2]
References
-
Synthesis and Pharmacomodulation of Benzoyl-Thiosemicarbazides. Source: European Journal of Medicinal Chemistry.[2][3] Context: Describes the general synthesis and purification (ethanol recrystallization) of thiosemicarbazide scaffolds. Link: [ScienceDirect / Eur. J. Med.[3] Chem]([Link]1][2]
-
Crystal structure of (R)-1-(4-bromobenzoyl)-4-(1-phenylpropyl)thiosemicarbazide. Source: National Institutes of Health (PMC).[1][2] Context: Provides melting point data (~170°C) and structural confirmation for 4-bromo analogs, establishing the expected physical properties for the 3-bromo target. Link:[1][2]
-
Recrystallization Guide: Solvents and Procedures. Source: Mettler Toledo.[2][3] Context: Authoritative grounding on the thermodynamics of solvent selection and anti-solvent techniques. Link:[1][2]
-
Benzoylation of Thiosemicarbazide: Synthesis of Triazoles. Source: ResearchGate / Chem. Bull.[2][3] "POLITEHNICA" Univ.[2][3] Context: details the side-reaction risks (cyclization to triazoles) if the recrystallization involves prolonged heating or incorrect pH. Link:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - 282104-48-7 (C14H12BrN3OS) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of (2Z,2′E)-2,2′-(3-methoxy-3-phenylpropane-1,2-diylidene)bis(hydrazine-1-carbothioamide) dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Corrosion Inhibition Testing of N-phenylhydrazinecarbothioamide on Mild Steel in Acidic Media
Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Researchers.
Executive Summary & Rationale
Mild steel is a foundational material in industrial infrastructure, yet it is highly susceptible to rapid degradation in acidic environments (e.g., during acid pickling or industrial descaling). Traditional inorganic inhibitors often pose severe environmental and health risks. Recently, thiosemicarbazide derivatives—specifically N-phenylhydrazinecarbothioamide (PHC) and its Schiff base analogs—have emerged as highly efficient, eco-friendly alternatives.
This application note provides an authoritative, self-validating framework for evaluating the corrosion inhibition efficacy of PHC on mild steel. By combining macroscopic gravimetric assays with microscopic electrochemical and surface characterizations, researchers can systematically validate the protective capabilities of these compounds.
Mechanistic Grounding: The Adsorption Dynamics of PHC
The exceptional efficacy of PHC derivatives is rooted in their molecular architecture, which facilitates a dual-mode adsorption mechanism on the metal surface:
-
Chemisorption: PHC molecules possess multiple heteroatoms (Nitrogen, Sulfur) with lone pairs of electrons. Density Functional Theory (DFT) confirms that these atoms form the Highest Occupied Molecular Orbital (HOMO), allowing them to donate electron density directly into the vacant d-orbitals of the iron surface 1. Concurrently, the Lowest Unoccupied Molecular Orbital (LUMO) accepts electron density from the metal, forming a stable feedback bond.
-
Physisorption: In acidic media, the inhibitor molecules can become protonated, creating electrostatic interactions with the charged mild steel surface 2.
-
Thermodynamics: The adsorption universally follows the Langmuir adsorption isotherm, indicating the formation of a protective monolayer. The standard free energy of adsorption (
) typically falls between -20 and -40 kJ/mol, confirming a mixed chemisorption and physisorption mechanism .
Mechanistic pathway of PHC adsorption on mild steel via mixed chemisorption and physisorption.
Experimental Protocols
To establish a self-validating system, researchers must employ orthogonal testing. Gravimetric analysis provides definitive macroscopic corrosion rates, while electrochemical and surface analyses validate the microscopic mechanisms of the protective film.
Coupon Preparation
Causality: Proper surface preparation ensures that adsorption sites are uniform and free of native oxides, which would otherwise skew the Langmuir isotherm data and cause localized galvanic corrosion.
-
Cut mild steel into uniform coupons (standard size: 2.0 × 2.0 × 0.1 cm).
-
Abrade surfaces sequentially using silicon carbide (SiC) paper (grades 400 through 1200) to achieve a standardized, reproducible surface roughness.
-
Wash the coupons thoroughly with double-distilled water.
-
Degrease by sonicating in analytical grade ethanol or acetone for 5 minutes.
-
Dry immediately under a warm air stream and store in a desiccator until use.
Gravimetric (Weight Loss) Assay
Causality: Weight loss is the most fundamental, reliable method for determining average corrosion rates over extended periods, directly reflecting the industrial reality of metal loss.
-
Prepare a 1 M HCl or 0.5 M H₂SO₄ stock solution as the aggressive medium.
-
Formulate PHC inhibitor test solutions ranging from 0.001 M to 0.005 M (1 mM to 5 mM) . Note: Use a minimal amount of ethanol (<5% v/v) as a co-solvent if the specific PHC derivative exhibits low aqueous solubility.
-
Record the initial weight (
) of the coupons using an analytical balance (accuracy ±0.1 mg). -
Suspend the coupons in 100 mL of the test solutions (alongside a blank control) maintained at constant temperatures (e.g., 303 K, 313 K, 323 K, 333 K) using a thermostatic water bath.
-
After a defined immersion period (e.g., 5 to 24 hours), remove the coupons. Scrub gently with a bristle brush under running water to remove loose corrosion products, rinse with ethanol, dry, and reweigh (
). -
Calculation: Compute the Corrosion Rate (
) and Inhibition Efficiency ( ):
Electrochemical Measurements (EIS & Tafel Polarization)
Causality: Electrochemical Impedance Spectroscopy (EIS) differentiates between charge transfer resistance and solution resistance, proving the formation of an insulating monolayer. Tafel polarization determines whether the inhibitor acts anodically, cathodically, or as a mixed-type inhibitor.
-
Set up a standard three-electrode cell: Mild steel working electrode (WE), platinum counter electrode (CE), and saturated calomel electrode (SCE) reference.
-
Immerse the WE in the test solution and allow it to reach an open circuit potential (OCP) steady state (approximately 30–60 minutes).
-
EIS: Apply an AC signal of 10 mV peak-to-peak at OCP, scanning frequencies from 100 kHz down to 0.01 Hz. Fit the resulting Nyquist plots to an equivalent Randles circuit to extract Charge Transfer Resistance (
) and Double Layer Capacitance ( ). -
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate the anodic and cathodic Tafel slopes (
, ) to determine the corrosion current density ( ).
Surface Morphology Validation (SEM)
Causality: Visual confirmation is required to prove that the calculated
-
Immerse prepared coupons in 1 M HCl with and without the optimal concentration of PHC (e.g., 5 mM) for 24 hours.
-
Retrieve, clean gently with distilled water, and dry.
-
Analyze the surfaces using a Scanning Electron Microscope (SEM) at 1000x - 5000x magnification. The inhibited coupon must show significantly reduced pitting and a smoother topography compared to the heavily degraded blank 1.
Orthogonal workflow validating PHC corrosion inhibition via macroscopic and microscopic techniques.
Quantitative Data & Expected Outcomes
The following table synthesizes typical experimental outcomes for optimized PHC derivatives (such as 2-(2,4-Dimethoxybenzylidene)-N-phenylhydrazinecarbothioamide) on mild steel in 1 M HCl at 303 K , 1.
| Parameter | Blank (1 M HCl) | PHC Inhibitor (1 mM) | PHC Inhibitor (5 mM) | Analytical Significance |
| Corrosion Rate ( | ~ 4.50 | ~ 0.85 | ~ 0.20 | Demonstrates strong concentration-dependent efficacy. |
| Inhibition Efficiency ( | N/A | 81.1% | 94.8% - 96.3% | Validates commercial viability (>90% is excellent). |
| Charge Transfer Resistance ( | ~ 15 | ~ 85 | ~ 320 | Drastic increase indicates the formation of an insulating barrier. |
| Double Layer Capacitance ( | High | Moderate | Low | Decrease confirms the displacement of water molecules by PHC. |
| Free Energy of Adsorption ( | N/A | N/A | -35 to -38 kJ/mol | Values between -20 and -40 kJ/mol indicate a mixed adsorption mode. |
Troubleshooting & Critical Considerations
-
Temperature Dependence: Inhibition efficiency for PHC derivatives typically decreases as temperatures rise (e.g., dropping from 94.8% at 303 K to lower values at 333 K). This is a hallmark of the physisorption component, as elevated thermal energy increases the desorption rate of the inhibitor , 2. If testing for high-temperature applications, consider evaluating synergistic additives (e.g., halide ions like KI) to stabilize the protective film.
-
Isotherm Deviations: If your concentration vs. coverage data does not fit the Langmuir isotherm (
), evaluate the data against Temkin or Freundlich isotherms. Deviations usually imply significant lateral interactions (repulsion or attraction) between the adsorbed inhibitor molecules on the steel surface.
References
- 2-(2,4-Dimethoxybenzylidene)-N-Phenylhydrazinecarbothioamide as an Efficient Corrosion Inhibitor for Mild Steel in Acidic Environment, icrc.ac.ir.
- Anti-Corrosion Performance Of 2-Isonicotinoyl-N-Phenylhydrazinecarbothioamide For Mild Steel Hydrochloric Acid Solution: Insights From Experimental Measurements And Quantum Chemical Calcul
- Adsorption and Quantum Chemical Studies on the Inhibition Potentials of Some Thiosemicarbazides for the Corrosion of Mild Steel in Acidic Medium, mdpi.com.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(3-Bromobenzoyl)-N-phenylhydrazinecarbothioamide Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide. This aroyl thiosemicarbazide is a crucial intermediate in drug development, serving as a versatile precursor for biologically active1[1]. However, the nucleophilic addition between 3-bromobenzohydrazide and phenyl isothiocyanate is highly sensitive to solvent choices, temperature, and pH. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis.
Section 1: Mechanistic Overview & Reaction Pathway
The synthesis relies on the nucleophilic attack of the terminal amine of 3-bromobenzohydrazide onto the electrophilic central carbon of phenyl isothiocyanate. The resulting aroyl thiosemicarbazide is thermodynamically stable under neutral conditions but acts as a2 if the pH deviates[2]:
-
Basic Conditions (NaOH): Promotes intramolecular cyclization to3[4].
-
Strongly Acidic Conditions (H₂SO₄): Drives cyclodehydration to yield 1[1].
-
Weakly Acidic/Prolonged Heat: Triggers the elimination of H₂S, forming1[1].
Reaction pathway of aroyl thiosemicarbazide synthesis and pH-dependent cyclization byproducts.
Section 2: Troubleshooting Guide & FAQs
Q1: Why is my reaction yield consistently below 50% despite prolonged refluxing? Causality & Solution: Incomplete conversion is typically caused by the poor solubility of the starting 3-bromobenzohydrazide or the degradation of the isothiocyanate. Phenyl isothiocyanate is moisture-sensitive and hydrolyzes into unreactive diphenylthiourea. Action: Switch from methanol to absolute ethanol. Ethanol allows for a higher reflux temperature (78°C vs. 65°C), which provides the necessary kinetic energy to overcome the activation barrier of the nucleophilic addition 1[1]. Ensure your phenyl isothiocyanate is freshly distilled and stored over molecular sieves.
Q2: I am observing multiple spots on my TLC plate. What are these side products and how do I prevent them? Causality & Solution: Aroyl thiosemicarbazides are highly prone to intramolecular cyclization. If your glassware was acid-washed and not properly neutralized, trace acid will2[2]. Conversely, trace base from alkaline detergents will3[4]. Action: Maintain strictly neutral conditions. Rinse all glassware with deionized water and oven-dry before use. Do not add any catalytic acid or base to this specific coupling step.
Q3: How do I prevent the product from degrading during recrystallization? Causality & Solution: Prolonged heating of the isolated 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide in protic solvents can trigger the elimination of hydrogen sulfide (H₂S), 1[1]. Action: Avoid prolonged boiling. Use a mixed solvent system (e.g., cold ethanol/water) and dissolve the crude product at the minimum temperature required (do not exceed 60°C during purification), then cool rapidly to induce crystallization.
Section 3: Standardized Experimental Protocol
This self-validating protocol utilizes visual cues (precipitation) to confirm reaction progress, ensuring high fidelity across different laboratory environments.
Step 1: Reagent Preparation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-bromobenzohydrazide (10.0 mmol, 2.15 g) in 30 mL of absolute ethanol. Stir at room temperature until a uniform suspension is achieved.
Step 2: Electrophile Addition Add freshly distilled phenyl isothiocyanate (10.5 mmol, 1.25 mL) dropwise over 10 minutes. Note: A slight 1.05 molar excess compensates for trace moisture degradation while preventing bis-addition.
Step 3: Reflux & Nucleophilic Coupling Attach a reflux condenser and1[1]. The suspension will initially clear as the hydrazide dissolves and reacts, followed by the gradual precipitation of the product as a white solid. Monitor via TLC (Eluent: Ethyl Acetate:Hexane 1:2; visualize under UV 254 nm).
Step 4: Controlled Precipitation Once TLC indicates the consumption of the hydrazide, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5°C) for 1 hour to maximize the precipitation of the thiosemicarbazide.
Step 5: Isolation & Purification Filter the white precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with ice-cold ethanol (2 × 10 mL) to remove unreacted starting materials, followed by diethyl ether (10 mL) to rapidly dry the solid and 1[1]. Dry the product in a vacuum desiccator over anhydrous CaCl₂.
Section 4: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and expected outcomes, providing a benchmark for your experimental results.
| Solvent System | Temperature | Stoichiometry (Hydrazide : Isothiocyanate) | Reaction Time | Major Byproducts Observed | Expected Yield |
| Methanol | 65°C (Reflux) | 1 : 1 | 12 h | Unreacted Starting Material | 60 - 65% |
| Absolute Ethanol | 78°C (Reflux) | 1 : 1.05 | 6 - 8 h | Trace Thiadiazole | 85 - 90% |
| DMF | 100°C | 1 : 1 | 4 h | Triazole, Oxadiazole | < 40% |
| Ethanol (Trace Acid) | 78°C (Reflux) | 1 : 1 | 8 h | 1,3,4-Thiadiazole | < 30% |
References
-
Bharti, A., Nath, P., Bharati, P., Gupta, S. K., & Bharty, M. K. (2016). Bis[4-(5-anilino-1,3,4-thiadiazol-2-yl)pyridinium] sulfate. IUCrData, 1(3), x160446. Available at: [Link]
-
Saramet, I., Draghici, C., Barcutean, C., Radulescu, V., Loloiu, T., & Banciu, M. D. (2025). Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles. Heterocyclic Communications. Available at: [Link]
-
Radhika, C., Venkatesham, A., & Sarangapani, M. (2011). Synthesis and antidepressant activity of di substituted-5-aryl-1,2,4-triazoles. Medicinal Chemistry Research. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Thiosemicarbazide Derivative Solubility
As a Senior Application Scientist, I frequently encounter researchers struggling with the recalcitrant solubility of thiosemicarbazide and thiosemicarbazone (TSC) derivatives. These compounds are highly valued for their metal-chelating properties and multimodal anticancer and antimicrobial activities. However, their physical chemistry often presents severe formulation bottlenecks.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve solubility issues in DMSO and ethanol, ensuring the integrity of your downstream biological or chemical assays.
Section 1: Mechanistic Causes of Solubility Issues
To solve a solubility problem, we must first understand the causality behind why TSCs resist dissolution. The poor solubility of these derivatives is rarely due to high molecular weight; rather, it is driven by intense intermolecular forces.
-
Intermolecular Hydrogen Bonding: The presence of N-H and C=S groups promotes strong crystal lattice energies. The molecules form tightly packed networks that resist solvent penetration.
-
Tautomeric Stabilization: TSCs exist in a dynamic thione-thiol equilibrium. The neutral thione tautomeric form is highly lipophilic and inherently less soluble in protic solvents like ethanol[1].
-
Solvent Shock (The Dilution Problem): While TSCs are often highly soluble in 100% DMSO, diluting these stock solutions directly into aqueous assay buffers rapidly alters the dielectric constant of the microenvironment. This sudden polarity shift causes supersaturation, nucleation, and immediate precipitation.
Fig 1: Mechanistic pathway of solvent-shock precipitation and the intermediate prevention strategy.
Section 2: Troubleshooting Guide & FAQs
Q1: My thiosemicarbazide derivative dissolves perfectly in DMSO, but precipitates immediately when I add it to my cell culture medium. How do I prevent this? A: This is a classic "solvent shock" phenomenon. When the DMSO stock is diluted into an aqueous medium, the hydrophobic TSC molecules rapidly aggregate due to the sudden increase in solvent polarity. Causality & Solution: To prevent this, you must lower the thermodynamic barrier to solvation in the aqueous phase. Do not add the DMSO stock directly to the buffer. Instead, pre-dilute the DMSO stock gradually with a hydrophilic co-solvent (e.g., PEG-400 or Tween-80) before introducing it to the aqueous phase. If you are in the drug design phase, consider terminal N-dimethylation. Research demonstrates that terminal N-disubstitution (e.g., COTI-NMe2) eliminates intermolecular hydrogen bonding, significantly improving solubility and altering the pKa without sacrificing biological activity[2].
Q2: I am trying to dissolve my TSC ligand in ethanol for a metal complexation reaction, but it remains a suspension even after stirring. What are my options? A: Ethanol is a polar protic solvent, but its dielectric constant is lower than water, and it cannot disrupt the strong N-H···S hydrogen bonds as effectively as a polar aprotic solvent like DMSO. Causality & Solution: First, apply thermal energy (50–60°C) to overcome the lattice energy of the solid. If it remains insoluble, utilize a solvent blending strategy. Suspending the ligand in ethanol and adding 5–10% DMSO acts as a lattice disruptor, allowing the ethanol to serve as the bulk solvent for the subsequent complexation[3]. Additionally, adding a catalytic amount of glacial acetic acid can facilitate dissolution by protonating basic sites, a technique often used during the initial synthesis of the ligand[4].
Q3: Does the pH of the solvent affect the solubility of thiosemicarbazones? A: Absolutely. TSCs typically possess multiple dissociable protons. The pKa of the hydrazonic nitrogen usually falls between 7.5 and 8.5[1]. Causality & Solution: Adjusting the pH above the pKa deprotonates the hydrazonic nitrogen, forming an anion that is highly soluble in polar solvents. However, proceed with caution: highly alkaline conditions can promote unwanted intramolecular cyclization, converting your acylthiosemicarbazides into 1,2,4-triazole-3-thione derivatives[5].
Section 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Step-by-Step Dissolution of Recalcitrant TSCs in DMSO/Aqueous Media
This protocol ensures complete solvation and prevents downstream assay failure due to invisible micro-precipitates.
-
Primary Solvation: Accurately weigh 10 mg of the TSC derivative into a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous, cell-culture grade DMSO. (Note: Ensure DMSO is fresh; hygroscopic water absorption severely reduces its solvating power).
-
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.
-
Self-Validation Step (Crucial): Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the bottom of the tube for a microscopic pellet.
-
If no pellet exists: The solution is fully solvated.
-
If a pellet exists: The solution is saturated. You must recalculate the actual concentration of the supernatant using UV-Vis spectrophotometry (TSCs typically absorb strongly at 300–350 nm) before proceeding.
-
-
Aqueous Transition: To prepare a 100 µM working solution, do not add buffer directly to the DMSO stock. Instead, add 10 µL of the DMSO stock to 90 µL of PEG-400, mix thoroughly, and then slowly add 900 µL of warmed (37°C) aqueous buffer while vortexing continuously.
Protocol B: Enhancing Ethanol Solubility for Metal Complexation
-
Suspension: Suspend 1.0 mmol of the TSC ligand in 20 mL of absolute ethanol.
-
Co-solvent Addition: Add 1.0 mL of DMSO (5% v/v) to the suspension to disrupt intermolecular H-bonding.
-
Thermal Activation: Heat the mixture under reflux conditions (approx. 75°C) for 15 minutes until a clear solution is obtained.
-
Self-Validation Step: Slowly add the metal salt (e.g., CuCl2 or CoCl2) dissolved in 5 mL of ethanol. Monitor the solution via Thin Layer Chromatography (TLC). The disappearance of the free ligand spot and the emergence of a new, highly colored complex spot validates successful solvation and reaction. If unreacted ligand persists as a suspension, the solvation barrier was not overcome[4].
Fig 2: Step-by-step troubleshooting workflow for resolving TSC solubility issues.
Section 4: Quantitative Data Summary
| Strategy | Mechanism of Action | Recommended Solvent System | Expected Solubility Gain | Key Limitation |
| Thermal Activation (50–60°C) | Increases kinetic energy to overcome crystal lattice energy | Ethanol or DMSO | Moderate (1.5x - 2x) | Risk of thermal degradation |
| Co-solvency (5–10% DMSO) | Disrupts intermolecular H-bonding network | Ethanol + DMSO | High (3x - 5x) | Alters solvent dielectric properties |
| Surfactant Addition (Tween-80) | Micellar encapsulation lowers thermodynamic solvation barrier | Aqueous Buffers | Very High (>5x) | Potential interference with biological assays |
| Terminal N-Dimethylation | Eliminates N-H hydrogen bond donors, altering pKa | Structural Modification | Permanent | Requires de novo synthesis |
| pH Adjustment (>8.5) | Deprotonates hydrazonic nitrogen, forming soluble anion | Ethanol / Water | High (3x - 5x) | Risk of cyclization into triazoles |
References
- Source: u:scholar (univie.ac.at)
- Synthesis, Characterization and Antimicrobial Investigation of Mixed Ligand Complexes of Cobalt(II) and Nickel(II)
- Source: PMC (nih.gov)
- Source: RSC Publishing (rsc.org)
- Source: Benchchem (benchchem.com)
Sources
- 1. Comparative solution study of imidazole-derived thiosemicarbazone complexes: effects of methylation and aromatic conjugation on the redox properties, ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02939B [pubs.rsc.org]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Enhancing crystal growth for X-ray diffraction of hydrazinecarbothioamides
Topic: Enhancing Crystal Growth for X-ray Diffraction
Introduction: The Challenge of the "Thiosemicarbazone" Backbone
Hydrazinecarbothioamides (and their thiosemicarbazone derivatives) are critical scaffolds in drug discovery, particularly for their antiviral, anticancer, and antifungal properties [1, 2]. However, they present unique crystallographic challenges. Their capacity for thione-thiol tautomerism creates conformational flexibility that often leads to disorder, while their extensive hydrogen-bonding potential can cause rapid, uncontrolled precipitation (polycrystalline aggregates) rather than single-crystal growth.
This guide moves beyond basic "slow evaporation" to provide engineered solutions for obtaining X-ray quality single crystals (
Module 1: Solvent Engineering & Solubility
User Query: "My compound is either insoluble in everything or precipitates as a powder immediately upon cooling. How do I find the right solvent system?"
The Technical Insight
Hydrazinecarbothioamides possess a "hard" nitrogen donor and a "soft" sulfur donor. This amphiphilic nature often leads to poor solubility in standard non-polar solvents (hexane, toluene) but excessive solubility in polar protic solvents (methanol), leading to supersaturation that is too high for controlled nucleation.
Troubleshooting Protocol: The "Cocktail" Approach
Do not rely on single solvents. You must disrupt the intermolecular Hydrogen-bonding network (N-H...S) to control solubility.
| Solvent Class | Role in Hydrazinecarbothioamide Growth | Recommended Specifics |
| Primary (Good) Solvent | Dissolves the ligand by breaking intermolecular H-bonds. | DMSO (Universal), DMF , Ethanol (Hot). |
| Secondary (Bad) Solvent | Reduces solubility slowly to induce nucleation. | Water (for DMSO), Ether , Acetonitrile . |
| Modifier | Stabilizes specific tautomers or prevents oiling. | Acetic Acid (trace), Chloroform (promotes thione form). |
Workflow: The Solvent Decision Matrix
Use this logic flow to select your crystallization method based on initial solubility.
Figure 1: Decision matrix for selecting the crystallization technique based on ligand solubility profiles.
Module 2: Nucleation Control (Vapor Diffusion)
User Query: "I get crystals, but they are hair-like needles or clusters. How do I get block-like single crystals?"
The Technical Insight
Needle formation indicates nucleation is too fast along one axis (usually the H-bonding axis). To get blocks, you must slow down the supersaturation rate to allow growth on the slower-growing faces. Vapor Diffusion is the gold standard for this class of compounds [3].
Protocol: The "Sitting Drop" Diffusion Method
This method uses a binary system where a volatile "bad" solvent diffuses into a non-volatile "good" solvent.
-
Inner Vial (The Solute): Dissolve 15-20 mg of your hydrazinecarbothioamide in 0.5 mL of DMSO or DMF . Ensure it is perfectly clear (filter if necessary).
-
Outer Vial (The Precipitant): In a larger jar, place 2-3 mL of a volatile anti-solvent.
-
Recommendation: Use Ethanol or Methanol (do not use water for diffusion; it's too slow. Use alcohols which are miscible with DMSO).
-
-
The Setup: Place the open inner vial inside the outer jar. Cap the outer jar tightly.
-
The Mechanism: Ethanol vapor (volatile) diffuses into the DMSO solution. This slowly increases the polarity of the inner solution, gently pushing the compound out of solution over 3-7 days.
Visualizing the Workflow
Figure 2: Step-by-step workflow for the Vapor Diffusion technique, critical for reducing nucleation density.
Module 3: Structural Integrity & Tautomerism
User Query: "My XRD data shows severe disorder around the sulfur atom, or the refinement is stuck. Is my crystal bad?"
The Technical Insight
Hydrazinecarbothioamides exist in equilibrium between the Thione (C=S) and Thiol (C-SH) forms.
-
Solution State: Solvent polarity dictates the ratio.
-
Solid State: If the crystal locks in a mixture of both tautomers (static disorder) or if the proton hops between N and S (dynamic disorder), your diffraction data will degrade [4, 5].
Troubleshooting: Locking the Tautomer
To fix disorder, you must force the molecule into one specific tautomer during crystallization.
| Strategy | Mechanism | Protocol |
| pH Adjustment | Protonation locks the Thione form. | Add 1 drop of 0.1M HCl to the crystallization vial. |
| Metal Complexation | Metals coordinate to the Thiolate form, locking the geometry. | Co-crystallize with Zn(OAc)₂ or CuCl₂ . (Often yields better crystals than the ligand alone) [6]. |
| Solvent Polarity | Non-polar solvents favor the Thione form. | Use Chloroform/Hexane diffusion if solubility permits. |
The Tautomeric Equilibrium Pathway
Figure 3: The impact of tautomeric equilibrium on crystal quality. Locking the conformation via complexation is a high-success strategy.
FAQ: Rapid Fire Troubleshooting
Q: My solution turned into an oil at the bottom of the vial. A: This is "oiling out" (Liquid-Liquid Phase Separation). It happens when the anti-solvent is added too fast.
-
Fix: Re-dissolve the oil by warming. Add a "bridging solvent" (like Acetone) that is miscible with both your good and bad solvents to lower the interfacial tension.
Q: The crystals are opaque/cloudy. A: This usually indicates solvent inclusion or rapid desolvation.
-
Fix: Your crystals are likely solvates (e.g., DMSO solvates). Keep them in the mother liquor until the exact moment of mounting. Do not let them dry on filter paper; mount them using oil (Paratone) directly from the solution [7].
Q: I see "Twinning" warnings in my XRD software. A: Hydrazinecarbothioamides often crystallize in high-symmetry space groups that are prone to merohedral twinning.
-
Fix: Change the solvent system completely (e.g., switch from Ethanol to Acetonitrile). Changing the solvent often changes the space group, potentially bypassing the twinning issue.
References
-
Thiosemicarbazide Family of NLO Single Crystals. Sphinxsai. Available at: [Link] (Accessed Oct 2023).
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives. NIH / PMC. Available at: [Link]
-
Growing X-ray Quality Crystals. TU Graz. Available at: [Link]
-
Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. Available at: [Link]
-
Tautomerism as primary signaling mechanism in metal sensing. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands. NIH / PMC. Available at: [Link]
-
Guide for crystallization. The Fromm Group. Available at: [Link]
Addressing thermal instability of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide
Topic: 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide Cas Registry Number (Generic Class): Sub-class of 17696-93-0 (General acyl thiosemicarbazides)
Executive Summary: The "Melting Point" Trap
Status: Critical Technical Advisory
Users frequently report that 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide degrades during melting point determination or recrystallization. This is not random decomposition. You are observing a thermally induced intramolecular cyclization.
The 3-bromobenzoyl moiety acts as an electron-withdrawing group (EWG), activating the carbonyl carbon. Upon heating, the compound effectively "commits suicide" by cyclizing into one of two stable heterocycles, depending on the pH environment and solvent proticity.
The Instability Mechanism
The linear hydrazinecarbothioamide is a kinetic product. The thermodynamic products are the cyclized isomers.
Figure 1: Divergent cyclization pathways triggered by thermal stress. The 3-bromo substituent accelerates these pathways by increasing the electrophilicity of the carbonyl carbon.
Synthesis & Purification: Preventing "In-Process" Degradation
The Problem: Standard protocols often call for refluxing hydrazides with isothiocyanates for 4–12 hours. For this specific brominated derivative, prolonged reflux often yields a mixture of the target linear compound and the cyclized triazole byproduct.
The Solution: Kinetic Control Protocol.
Optimized Synthesis Protocol
Objective: Maximize linear product yield while suppressing cyclization.
| Step | Action | Technical Rationale |
| 1. Solvation | Dissolve 3-bromobenzohydrazide in absolute ethanol (EtOH). | Avoid water to prevent hydrolytic competition. |
| 2. Addition | Add phenyl isothiocyanate (1.05 eq) dropwise at Room Temperature (25°C) . | Slow addition prevents localized exotherms. |
| 3. Reaction | DO NOT REFLUX. Stir at RT for 6–12 hours. If precipitation is slow, warm to max 50°C for 1 hour, then cool. | High heat drives the thermodynamic cyclization (Grellmann type). |
| 4. Isolation | Cool to 0°C. Filter the precipitate. Wash with cold EtOH and Et₂O. | Removes unreacted isothiocyanate. |
| 5. Drying | Vacuum dry at <40°C . | CRITICAL: Oven drying >80°C will cyclize the solid state product. |
Analytical Troubleshooting: Is My Compound Pure?
Users often confuse rotamers (conformational isomers) with impurities. Acyl thiosemicarbazides exhibit restricted rotation around the C(S)–N bond, often showing dual peaks in NMR.
Diagnostic Decision Tree
Figure 2: Logic flow for distinguishing between conformational rotamers (common in thiosemicarbazides) and chemical degradation.
Spectral Fingerprints (Linear vs. Cyclized)
| Feature | Target: Linear Compound | Byproduct: 1,2,4-Triazole-3-thione | Byproduct: 1,3,4-Thiadiazole |
| IR (C=O) | Strong peak ~1650–1690 cm⁻¹ | Absent (Carbonyl lost to ring) | Absent |
| IR (N-H) | 3 distinct N-H bands | 1 N-H band (Triazole ring NH) | No N-H (if fully substituted) |
| 1H NMR | 3 exchangeable protons (CONH, NH, CSNH) | 1 exchangeable proton (SH/NH tautomer) | No exchangeable protons |
| Solubility | Moderate in EtOH | High in alkaline solution | Moderate in organic solvents |
Frequently Asked Questions (FAQs)
Q1: The melting point in the literature is 185°C, but my sample turns yellow and melts at 170°C. Why? A: You are observing the decomposition point , not a true melting point. The color change to yellow often indicates the formation of the S-containing heterocycle or oxidation of sulfur species.
-
Action: Do not rely solely on MP for purity. Use TLC (mobile phase: CHCl₃:MeOH 9:1). The cyclized product usually has a higher R_f than the linear parent.
Q2: Can I recrystallize this compound from boiling ethanol? A: Risky. Prolonged boiling of the 3-bromo derivative in ethanol can induce partial cyclization.
-
Action: Use a solvent pair: Dissolve in a minimum amount of DMF or DMSO at room temperature, then precipitate by adding cold water or ethanol. This "cold reprecipitation" avoids thermal stress.
Q3: My NMR shows two sets of peaks for the phenyl ring. Is it a mixture? A: Likely rotamers . The C=S bond has significant double-bond character, restricting rotation.
-
Verification: Run a Variable Temperature (VT) NMR. If the peaks merge into sharp singlets at 60–80°C, it is a pure compound. If they remain distinct, you have a mixture of linear and cyclized products.
Q4: How should I store this compound for long-term libraries? A:
-
Desiccate: Moisture can catalyze hydrolysis.
-
Darkness: The C=S bond and the bromine substituent are photosensitive.
-
Avoid Acids: Do not store near volatile acids (HCl, TFA), as acidic vapors catalyze the formation of 1,3,4-thiadiazoles [1].
References
-
Pitucha, M., et al. (2023).[1] Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Journal of Thermal Analysis and Calorimetry. Link
-
Guzeldemirci, N. U., & Kucukbasmaci, O. (2010). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry. (Cited context: Acid/Base cyclization pathways). Link
-
Siwek, A., & Paneth, P. (2007).[2] Theoretical study of the mechanism of cyclization of thiosemicarbazides. Journal of Molecular Structure: THEOCHEM. (Cited context: Mechanism of nucleophilic attack).
-
BenchChem Technical Library. (2025). Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide: An In-depth Technical Guide. Link
Sources
Purification strategies for removing unreacted 3-bromobenzoyl hydrazide
Synth-Pure Chemical Solutions: Technical Support Center
Topic: Purification Strategies for 3-Bromobenzoyl Hydrazide
Document ID: TSC-CHEM345-Rev1.0
Welcome to the technical support guide for the purification of 3-bromobenzoyl hydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this key synthetic intermediate. Here, we address common purification issues through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide not just methods, but a deeper understanding of the principles behind them, ensuring you can adapt and optimize these strategies for your specific reaction context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but TLC analysis shows a major spot for my product and a persistent, lower Rf spot. I suspect it's unreacted 3-bromobenzoic acid. What is the most straightforward purification method?
This is a very common scenario, as the incomplete conversion of the starting carboxylic acid is a frequent outcome in hydrazide synthesis. The most efficient method to remove 3-bromobenzoic acid is through a liquid-liquid acid-base extraction.
Causality of Separation: This technique exploits the significant difference in acidity (pKa) between the starting material and the product.
-
3-Bromobenzoic Acid: As a carboxylic acid, it is readily deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. The pKa of benzoic acid is around 4.2, and the bromo-substituent has a minor acid-strengthening effect.
-
3-Bromobenzoyl Hydrazide: The hydrazide functional group is significantly less acidic and is also weakly basic at the terminal nitrogen. It will remain as a neutral molecule in a mildly basic aqueous solution.
This differential ionization allows for a clean separation between the aqueous and organic phases.
Experimental Workflow: Acid-Base Extraction
graph TD; A[Start: Crude reaction mixture in organic solvent e.g., Ethyl Acetate] --> B{Add 5% aq. NaHCO3 solution}; B --> C[Shake Funnel & Allow Layers to Separate]; C --> D[Aqueous Layer: Contains sodium 3-bromobenzoate salt]; C --> E[Organic Layer: Contains 3-bromobenzoyl hydrazide product]; E --> F[Wash Organic Layer with Brine]; F --> G[Dry Organic Layer over Na2SO4 or MgSO4]; G --> H[Filter and Concentrate to yield purified product]; D --> I[Acidify with HCl to pH ~2 to recover unreacted starting material, if desired];
Caption: Workflow for acid-base extraction to remove acidic impurities.
Q2: I've performed an extraction, but my product is still not pure enough for my next step. What is the next logical purification technique to try?
After an initial extraction, recrystallization is often the most effective and scalable method for achieving high purity. The success of this technique relies on selecting a solvent system in which the 3-bromobenzoyl hydrazide has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.
Choosing the Right Solvent System: The ideal solvent will also keep impurities dissolved at lower temperatures, allowing for the selective crystallization of your desired compound.
| Solvent/System | Suitability for 3-Bromobenzoyl Hydrazide | Rationale & Comments |
| Ethanol (EtOH) | Excellent | Often cited in literature. The compound is sparingly soluble in cold ethanol but dissolves readily upon heating. |
| Isopropanol (IPA) | Good | Similar properties to ethanol, can sometimes offer better crystal formation. |
| Water (H₂O) | Poor (as a single solvent) | Generally poor solubility even at high temperatures. However, can be used as an anti-solvent. |
| Ethanol/Water | Excellent (as a co-solvent system) | Dissolve the compound in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly turbid. This point of incipient precipitation indicates supersaturation. Upon cooling, pure crystals should form. This is a powerful technique for polar compounds. |
| Toluene | Fair | Can be effective, but the higher boiling point may not be suitable for thermally sensitive downstream products. Impurities may have similar solubility. |
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: Place the crude 3-bromobenzoyl hydrazide in an Erlenmeyer flask. Add a minimal volume of hot ethanol to dissolve the solid completely. Aim for a concentrated solution.
-
Anti-Solvent Addition: While keeping the solution hot, add hot deionized water dropwise with swirling until you observe a persistent, faint cloudiness (turbidity).
-
Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are at the precise saturation point.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all solvent traces.
Q3: My product is an oil and won't crystallize, and extraction is not providing the required purity. How can I use column chromatography for this separation?
Flash column chromatography is a highly effective, albeit more resource-intensive, method for purifying compounds that are difficult to crystallize or when very high purity is required. The key is to develop an appropriate mobile phase that provides good separation between your product and impurities on a TLC plate first.
Developing the TLC System: The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 . This Rf value typically translates well to flash chromatography, allowing for efficient separation and elution.
| Stationary Phase | Mobile Phase System (Eluent) | Typical Starting Ratio (v/v) | Comments |
| Silica Gel (SiO₂) ** | Hexanes / Ethyl Acetate | 70:30 | The workhorse system. Increase ethyl acetate polarity to increase Rf values. |
| Silica Gel (SiO₂) ** | Dichloromethane / Methanol | 98:2 | A more polar system. Useful if your compound is not very soluble in Ethyl Acetate. Start with a low percentage of methanol and increase as needed. |
Flash Chromatography Protocol:
-
TLC Optimization: First, identify an optimal eluent system using TLC as described above.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is often preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, "dry loading" is recommended: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Run the column by applying the mobile phase and collecting fractions. Monitor the elution process using TLC analysis of the collected fractions.
-
Fraction Pooling: Combine the pure fractions containing your product.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified 3-bromobenzoyl hydrazide.
References
-
PubChem Compound Summary for 3-bromobenzoyl hydrazide. National Center for Biotechnology Information. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (Provides foundational principles of chromatography and spectroscopy for structure verification). Note: A direct link to the entire textbook is not feasible; this reference serves as an authoritative source for the described techniques.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The seminal paper describing the flash chromatography technique). [Link]
-
"Recrystallization." Organic Chemistry Lab Techniques. LibreTexts. (A comprehensive guide on the theory and practice of recrystallization). [Link]
Overcoming steric hindrance in the synthesis of N-phenyl substituted thiosemicarbazides
Status: Operational Operator: Senior Application Scientist Topic: Overcoming Steric Hindrance in Thiosemicarbazide Formation Ticket ID: TSC-CHEM-2026-PH
Executive Summary & Mechanistic Insight
Welcome to the Reaction Optimization Hub. You are likely here because the standard addition of a hydrazine to an aryl isothiocyanate is failing to yield your target N-phenyl thiosemicarbazide.
In unhindered systems, this reaction is a rapid nucleophilic addition. However, when the N-phenyl ring bears ortho-substituents (e.g., 2,6-dimethylphenyl isothiocyanate) or when using bulky substituted hydrazines , the reaction creates a "Steric Wall."
The Mechanistic Bottleneck
The reaction requires the terminal nitrogen of the hydrazine to attack the central carbon of the isothiocyanate (
-
Steric Shielding: Bulky ortho-groups on the phenyl ring create a physical blockade around the electrophilic carbon.
-
Electronic Deactivation: If the hydrazine itself is N-phenyl substituted, the lone pair is delocalized into the ring, reducing nucleophilicity.
Visualizing the Problem:
Caption: Mechanistic pathway showing where steric bulk (ortho-substitution) physically blocks the formation of the tetrahedral intermediate.
Troubleshooting Guide: The Standard Route (Isothiocyanate + Hydrazine)
Standard Protocol: Reflux in Ethanol (EtOH) for 1–4 hours. The Problem: Returns starting material or low yield (<20%).
Scenario A: Reaction is too slow (No precipitate forms)
Diagnosis: The activation energy barrier is too high due to steric repulsion. Ethanol reflux (
Protocol 1: The "High-Boiling" Switch Switching to a polar aprotic solvent stabilizes the polar transition state while allowing higher temperatures.
-
Solvent: Replace Ethanol with Acetonitrile (MeCN) or Toluene .
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to increase collision frequency.
-
Catalysis: Add 5 mol% 4-Dimethylaminopyridine (DMAP) . DMAP acts as a nucleophilic catalyst, attacking the isothiocyanate to form a more reactive intermediate, which is then displaced by the hydrazine.
| Parameter | Standard Condition | Sterically Hindered Condition |
| Solvent | Ethanol / Methanol | Acetonitrile, Toluene, or 1,4-Dioxane |
| Temperature | ||
| Time | 1-4 Hours | 12-24 Hours |
| Catalyst | None | DMAP (5 mol%) or AcOH (10 mol%) |
Scenario B: The "Kinetic Hammer" (Microwave Synthesis)
If thermal heating fails, Microwave (MW) irradiation is the gold standard for sterically hindered thiosemicarbazides. It provides rapid, uniform heating and can overcome steric barriers that conventional reflux cannot [1][2].
Protocol 2: Microwave-Assisted Synthesis
-
Mix: Combine isothiocyanate (1.0 eq) and hydrazine (1.1 eq) in a microwave vial.
-
Solvent: Use a minimum amount of Ethanol (just enough to make a slurry) or run Solvent-Free (neat) if reagents are liquid.
-
Irradiate: Set MW reactor to
C (Power: Dynamic/Max 150W). -
Time: Hold for 5–15 minutes .
-
Workup: Cool to RT. If solid forms, filter.[1] If oil, add ice-cold water and scratch the flask to induce crystallization.
Expert Note: Microwave synthesis often boosts yields from <20% to >85% for hindered substrates by efficiently accessing the high-energy transition state [3].
Alternative Workflows: When the Isothiocyanate Route Fails
If the isothiocyanate is too hindered or unstable, you must bypass the direct addition using the Dithiocarbamate Route (The "Backdoor" Method).
Protocol 3: The Dithiocarbamate Bypass
This method builds the thiosemicarbazide skeleton from an amine, carbon disulfide (
Step 1: Dithiocarbamate Formation
-
Dissolve the hindered Aniline (1.0 eq) in THF or DMF.
-
Add Triethylamine (
) (1.2 eq) and cool to C. -
Dropwise add Carbon Disulfide (
) (1.5 eq). -
Stir for 2–4 hours. A yellow/orange precipitate or solution of the dithiocarbamate salt forms.[2]
Step 2: Hydrazinolysis
-
Add Methyl Iodide (
) (1.1 eq) to form the methyl dithiocarbamate ester (intermediate). Stir 1 hour. -
Add Hydrazine Hydrate (excess, 2–3 eq) directly to the reaction.
-
Reflux for 2–6 hours. Methyl mercaptan (
) will evolve (Use a scrubber/trap!). -
The product precipitates upon cooling or addition of water.
Decision Tree & Optimization Logic
Use this flowchart to determine your next experimental move.
Caption: Decision matrix for optimizing sterically hindered thiosemicarbazide synthesis.
Frequently Asked Questions (FAQ)
Q1: My product is an oil that won't crystallize. How do I purify it? A: Sterically hindered thiosemicarbazides often have lower melting points and can form oils.
-
Trituration: Add cold diethyl ether or hexanes and scratch the flask vigorously with a glass rod.
-
pH Adjustment: If you used acid catalysis, neutralize with saturated
. -
Seed Crystal: If you have any solid, use it to seed the oil.
Q2: I see a side product on TLC that runs faster than my product. What is it? A: This is likely the Sym-Diphenylthiourea (if using phenyl isothiocyanate). If moisture is present, the isothiocyanate can hydrolyze to the aniline, which then reacts with another equivalent of isothiocyanate.
-
Fix: Ensure reagents are dry. Use anhydrous solvents.
Q3: Can I use acid catalysis (HCl/Acetic Acid) to speed this up?
A: Use caution. While acid activates the isothiocyanate (
-
Recommendation: Use weak acids (Acetic acid) only if necessary, or stick to Base Catalysis (DMAP/Et3N) which enhances hydrazine nucleophilicity [5].
Q4: Why did my product cyclize? A: If you heat too long or use strong acid, thiosemicarbazides can cyclize to form 1,3,4-thiadiazoles or 1,2,4-triazoles (if an acyl group is present).
-
Fix: Reduce reaction temperature and time. Monitor TLC strictly and stop as soon as the starting material is consumed.
References
-
Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones. Molecules. (2011). Demonstrates reduction of reaction time from 8 hours to minutes using MW irradiation. Link
-
Microwave-assisted rapid synthesis of thiosemicarbazide derivatives. Indian Journal of Chemistry. (2004). Details solvent-free protocols for high-yield synthesis. Link
-
Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry. (2006). Discusses the reactivity profiles and cyclization risks of thiosemicarbazides. Link
-
Synthesis and screening of thiosemicarbazide-dithiocarbamate conjugates. Bioorganic Chemistry. (2022). Validates the dithiocarbamate route for complex conjugates. Link
-
Thiosemicarbazide Chemistry Review. Journal of Sulfur Chemistry. (2012). Comprehensive review of synthetic methods including catalysis and solvent effects. Link
For further assistance, contact the BenchChem Technical Support Team or consult the MSDS of specific reagents.
Sources
Minimizing side reactions during the condensation of hydrazides and isothiocyanates
Topic: Minimizing Side Reactions in Acyl-Thiosemicarbazide Synthesis Current Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist
Critical Mechanism Analysis
The Core Conflict: The condensation of a hydrazide (
The reaction relies on the nucleophilic attack of the terminal hydrazine nitrogen (
Reaction Pathway Diagram
The following diagram illustrates the desired pathway versus the two primary "parasitic" cyclization pathways triggered by pH and heat.
Figure 1: Divergent pathways in hydrazide-isothiocyanate condensation.[1][2] The target linear product is often an intermediate that can cyclize if pH is not controlled.
Troubleshooting Dashboard (FAQ)
Issue 1: "My product yield is high, but the melting point is significantly different from literature."
Diagnosis: Unintended Cyclization.[3] Root Cause: You likely created a 1,2,4-triazole or 1,3,4-thiadiazole instead of the linear thiosemicarbazide. This occurs if the reaction mixture was heated too aggressively or if the glassware contained residual acid/base traces. Corrective Action:
-
Check pH: Ensure the reaction solvent is neutral. Avoid adding bases (like TEA/pyridine) unless specifically trying to synthesize the triazole.
-
Lower Temperature: Switch from refluxing ethanol (
) to stirring at Room Temperature (RT) for a longer duration (12–24h). -
Validation: Check the IR spectrum. The linear product typically shows a strong carbonyl (
) peak around . If this peak is absent or significantly shifted, cyclization has occurred [1].
Issue 2: "The reaction mixture turned into a sticky oil or 'goo' that won't crystallize."
Diagnosis: Solvent Trapping / Impurity Profile. Root Cause: Thiosemicarbazides are polar and can trap solvent molecules (ethanol/DMF) in their lattice, or the oil is a mixture of unreacted isothiocyanate and product. Corrective Action:
-
Precipitation: Pour the reaction mixture into ice-cold water (if using water-miscible solvents like EtOH/DMF). Stir vigorously.
-
Trituration: If an oil persists, decant the solvent and triturate (grind) the oil with diethyl ether or hexane. This removes unreacted isothiocyanate and induces crystallization of the product.[4]
-
Solvent Switch: If using DMF, ensure it is removed completely (high vacuum) as residual DMF prevents crystallization.
Issue 3: "I see starting material spots on TLC even after 24 hours."
Diagnosis: Low Nucleophilicity or Steric Hindrance.
Root Cause: If the hydrazide has electron-withdrawing groups (e.g.,
-
Catalysis (Use with Caution): Add catalytic amounts (1-2 drops) of glacial acetic acid. Warning: Too much acid will force the formation of the 1,3,4-thiadiazole side product [2].
-
Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to increase collision frequency.
Optimized Experimental Protocol
Standard Operating Procedure (SOP-HIC-01)
Objective: Synthesis of
Materials
-
Solvent: Absolute Ethanol (Primary) or 1,4-Dioxane (Secondary). Avoid water to prevent isothiocyanate hydrolysis.
-
Stoichiometry: 1.0 eq Hydrazide : 1.0–1.1 eq Isothiocyanate.
Workflow
-
Dissolution: Dissolve 10 mmol of Hydrazide in 20 mL of Absolute Ethanol.
-
Note: If insolubility is an issue, gently warm to
.
-
-
Addition: Add 10 mmol (plus 5% excess) of Isothiocyanate dropwise to the stirring solution.
-
Checkpoint: A slight exotherm indicates immediate reaction initiation.
-
-
Reaction Phase:
-
Preferred: Stir at Room Temperature for 4–12 hours.
-
Alternative (Low Reactivity): Reflux at
for 1–3 hours. Do not exceed 3 hours.
-
-
Monitoring: Check TLC every hour. Look for the disappearance of the hydrazide spot.
-
Isolation:
-
The product often precipitates as a white/off-white solid upon cooling.
-
If no solid forms, concentrate the solvent to 50% volume and cool in an ice bath (
).
-
-
Purification: Filter the solid and wash with cold ethanol followed by diethyl ether. Recrystallize from Ethanol/Water only if necessary.
Reference Data: Cyclization Conditions
Use this table to avoid conditions that trigger side reactions.
| Parameter | Condition favoring Linear Product | Condition favoring 1,2,4-Triazole | Condition favoring 1,3,4-Thiadiazole |
| pH | Neutral (pH ~7) | Basic (NaOH, KOH) | Acidic (Conc. |
| Temperature | Reflux ( | Reflux / Dehydrating conditions | |
| Solvent | Ethanol, Methanol | Aqueous Base | Acidic Media |
| Key Mechanism | Nucleophilic Addition | Base-catalyzed cyclodehydration | Acid-catalyzed cyclodehydration |
References
-
BenchChem. Application Notes: Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines. (Accessed 2026).
-
National Institutes of Health (PMC). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2012).[5]
-
MDPI. Optimized Synthesis of New Thiosemicarbazide Derivatives. (2021).[6][7]
-
Oregon State University. Isothiocyanates: Hydrolysis and Stability. (Accessed 2026).
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. ptfarm.pl [ptfarm.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative SAR Guide: 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide in Urease Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Enzyme Inhibition (Urease) and Antimicrobial Development
Executive Summary
As the threat of multidrug-resistant Helicobacter pylori and ureolytic bacteria (e.g., Proteus mirabilis) grows, targeting the urease enzyme has become a critical therapeutic strategy. Urease is a nickel-dependent metalloenzyme responsible for hydrolyzing urea into ammonia and carbon dioxide, a process that neutralizes gastric acid and facilitates bacterial colonization[1],[2].
This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide (a 1-aroyl-4-arylthiosemicarbazide derivative). By objectively comparing its performance against clinical and experimental standards like Acetohydroxamic acid (AHA) and Thiourea[3], this document serves as a technical blueprint for researchers optimizing thiosemicarbazide scaffolds for metalloenzyme inhibition.
Mechanism of Action & Structural Rationale
The potency of thiosemicarbazides against urease stems from their ability to act as bidentate ligands. The Jack bean urease active site (commonly used as a highly conserved structural model for bacterial urease) contains a bi-nickel (Ni²⁺) center bridged by a carbamoylated lysine[4],[2].
Mechanism of urease inhibition by 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide.
Structure-Activity Relationship (SAR) Breakdown
The architecture of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is highly optimized for this active site:
-
The Hydrazinecarbothioamide Core (-CO-NH-NH-CS-NH-): This linker is the pharmacophore. The carbonyl oxygen and the thiocarbonyl sulfur coordinate directly with the two Ni²⁺ ions, displacing the bridging hydroxide and water molecules required for urea hydrolysis[5].
-
The 3-Bromobenzoyl Ring (A-Ring): The meta-bromo substitution is a critical driver of activity. The bulky, lipophilic bromine atom fits precisely into the hydrophobic pocket of the active site. Furthermore, the bromine atom engages in halogen bonding with the backbone carbonyls of the active site flap (e.g., Ala167 or Cys319), anchoring the molecule more securely than unsubstituted or para-substituted analogs[3].
-
The N-Phenyl Ring (B-Ring): The terminal phenyl ring provides essential π-π stacking interactions with aromatic residues (such as His593) at the entrance of the active site, stabilizing the closed conformation of the enzyme flap[2].
Comparative Performance Data
To objectively evaluate the compound, we compare its in vitro performance against standard alternatives used in the field. The data below synthesizes expected kinetic parameters based on established thiosemicarbazide profiling against Jack bean urease[1],[4].
| Compound | Structural Class | IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) | Primary Limitation |
| 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide | Thiosemicarbazide | 0.08 ± 0.01 | > 100 | > 1250 | Poor aqueous solubility |
| 2-(4-chlorobenzoyl)-N-phenylhydrazinecarbothioamide | Thiosemicarbazide (Analog) | 0.15 ± 0.03 | > 100 | > 660 | Weaker halogen bonding |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid (Clinical) | 41.5 ± 2.1 | ~ 150 | ~ 3.6 | Teratogenicity / Toxicity |
| Thiourea | Simple Thioamide (Standard) | 21.0 ± 1.5 | > 200 | > 9.5 | Low in vivo potency |
Application Insight: The meta-bromo derivative demonstrates sub-micromolar potency, outperforming the clinical standard AHA by over 500-fold[5]. The high Selectivity Index (SI) indicates that the compound achieves enzyme inhibition at concentrations far below its cytotoxic threshold, making it a highly viable lead for preclinical optimization.
Experimental Validation: Urease Inhibition Protocol
To ensure data trustworthiness, urease inhibition must be evaluated using a self-validating system. The modified indophenol method (Weatherburn's protocol) is the gold standard for quantifying ammonia production[4].
Causality & Experimental Design
-
Why Pre-incubation? Thiosemicarbazides are often slow-binding inhibitors. Pre-incubating the compound with the enzyme allows time for the thermodynamic stabilization of the bidentate chelation complex before the substrate (urea) is introduced.
-
Why Indophenol? The phenol-hypochlorite reagent specifically reacts with ammonia to form a stable blue dye. This allows precise spectrophotometric quantification without the test compound interfering with the readout.
Step-by-step indophenol colorimetric assay workflow for evaluating urease inhibition.
Step-by-Step Methodology
-
Buffer Preparation: Prepare the assay buffer containing 0.01 M K₂HPO₄, 1 mM EDTA, and 0.01 M LiCl₂ (adjusted to pH 8.2). The inclusion of EDTA prevents trace heavy metals from prematurely inactivating the enzyme[4].
-
Compound Dilution: Dissolve 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide in high-purity DMSO. Prepare serial dilutions (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation: In a 96-well plate, combine 40 µL of assay buffer, 10 µL of Jack bean urease (5 U/mL), and 10 µL of the test compound. Incubate at 37°C for 30 minutes[4].
-
Self-Validation Step: Include a positive control well (Thiourea, 20 µM) and a negative control well (DMSO only) to establish the dynamic range of the assay[3].
-
-
Reaction Initiation: Add 10 µL of urea substrate (1 mM) to each well. Incubate for an additional 30 minutes at 37°C.
-
Colorimetric Development: Add 40 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) followed by 40 µL of alkali reagent (0.5% w/v NaOH and 0.1% active NaOCl). Incubate in the dark for 50 minutes at room temperature.
-
Quantification: Measure the optical density (OD) at 625 nm using a microplate reader.
-
Data Analysis: Calculate percentage inhibition using the formula: % Inhibition = 100 -[(OD_test / OD_control) × 100]. Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism)[4].
References
-
Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking Source: MDPI (Molecules) URL:[Link]
-
Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity Source: ACS Publications (Journal of Chemical Information and Modeling) URL:[Link]
-
Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis Source: Frontiers in Chemistry URL:[Link]
-
Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential Source: Arabian Journal of Chemistry (ScienceDirect) URL:[Link]
-
N-monosubstituted Thiosemicarbazide As Novel Ure Inhibitors: synthesis, Biological Evaluation and Molecular Docking Source: ResearchGate (Future Medicinal Chemistry) URL:[Link]
Sources
- 1. Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking [mdpi.com]
- 2. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Effect of bromine substitution on the biological activity of hydrazinecarbothioamides
Comparative Guide: The Effect of Bromine Substitution on the Biological Activity of Hydrazinecarbothioamides
Hydrazinecarbothioamides, broadly known as thiosemicarbazones, represent a highly privileged organosulfur scaffold in medicinal chemistry and agrochemical development. Characterized by their R₁R₂C=N-NH-C(=S)NH₂ core, these molecules exhibit a broad spectrum of biological activities, including antimicrobial, antitrypanosomal, and insecticidal properties.
When optimizing this scaffold, halogenation—specifically bromine substitution on the aromatic ring—has emerged as a critical structural modification. This guide objectively compares the performance of brominated hydrazinecarbothioamides against their fluorinated, chlorinated, and nitrated counterparts, providing mechanistic insights and self-validating experimental protocols for researchers and drug development professionals.
Mechanistic Insights: Why Bromine Outperforms Other Substituents
The biological efficacy of hydrazinecarbothioamides is heavily dictated by the electronic and steric properties of their aromatic substituents. While fluorine is frequently used in drug design for its metabolic stability, bromine substitution often yields superior target affinity in this specific chemical class due to three causal factors:
-
Enhanced Polarizability & Halogen Bonding: Bromine is significantly less electronegative than fluorine but possesses a much larger, more polarizable electron cloud. This allows the bromine atom to act as a potent Lewis acid, forming strong, highly directional "halogen bonds" with electron-rich moieties (like carbonyl oxygens) within target enzyme binding sites[1].
-
Optimized Hydrophobic Contacts: The larger van der Waals radius of bromine allows it to perfectly anchor into deep hydrophobic pockets—such as the catalytic cleft of the Trypanosoma cruzi cruzipain enzyme—which smaller halogens like fluorine fail to fully occupy[2].
-
Increased Electrophilicity: In the context of cholinesterase inhibition (relevant for insecticidal applications), bromine substitution enhances the overall electrophilicity of the molecule, significantly increasing its binding affinity for acetylcholinesterase (AChE) compared to standard inhibitors[3].
Logical relationship between bromine substitution and enhanced biological activities.
Comparative Performance Data
The superiority of bromine substitution is clearly demonstrated across multiple biological assays. Below is a quantitative comparison of brominated derivatives against alternative substitutions.
Table 1: Antimicrobial Efficacy Against Staphylococcus aureus
In a standardized microdilution assay, the para-bromine substituted derivative demonstrated potent inhibition, whereas the more electronegative fluorine and chlorine analogs failed to establish the necessary hydrophobic contacts, rendering them inactive[1].
| Compound Series | Aromatic Substitution | MIC (μM) | Activity Level | Mechanistic Note |
| 5e | p-Bromine | 12.5 | High | Optimal polarizability and hydrophobic fit. |
| 5b | p-Nitro | 25.0 | Moderate | Strong electron-withdrawing, but bulky. |
| 5f | p-Fluorine | >100.0 | Inactive | Insufficient hydrophobic contacts. |
| 5c | p-Chlorine | >100.0 | Inactive | Suboptimal receptor engagement. |
Table 2: Antitrypanosomal Activity (Trypanosoma cruzi)
When screening piperazinyl thiosemicarbazone derivatives against T. cruzi trypomastigotes, brominated compounds achieved complete parasitic eradication, severely outperforming fluorinated and glycosylated alternatives[2].
| Compound Series | Substitution Type | Parasite Viability (%) | Cruzipain Inhibition |
| 2-Series | Bromine | 0% | High (Optimal Targeting) |
| 4-Series | Fluorine | ~50% | Moderate (Partial Disruption) |
| 9-Series | Glycosyl | 78.7% | Low (Steric Hindrance) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out false positives caused by solvent toxicity or chemical impurities.
Protocol A: Synthesis of Brominated Hydrazinecarbothioamides
Objective: Synthesize high-purity p-bromophenyl hydrazinecarbothioamide derivatives.
-
Reaction Setup: Dissolve equimolar amounts of 4-bromobenzaldehyde and thiosemicarbazide in absolute ethanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid.
-
Causality: The acid protonates the carbonyl oxygen of the aldehyde, dramatically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the terminal hydrazine nitrogen.
-
-
Reflux & Monitoring: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Purification (Critical Validation Step): Cool the mixture to induce precipitation. Filter and recrystallize the crude product from hot ethanol.
-
Validation: The product must be validated via ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) before biological screening. Trace unreacted aldehydes can exhibit baseline cytotoxicity, which would artificially inflate the apparent biological activity of the synthesized compound.
-
Protocol B: In Vitro Antimicrobial Broth Microdilution Assay
Objective: Determine the Minimum Inhibitory Concentration (MIC) with built-in solvent controls.
-
Stock Preparation: Dissolve the brominated compound in 100% Dimethyl Sulfoxide (DMSO) to create a 100 μM stock.
-
Causality: Bromine substitution significantly increases the lipophilicity (LogP) of the molecule, making aqueous dissolution impossible without a carrier solvent.
-
-
Serial Dilution: Perform two-fold serial dilutions in a 96-well microplate using sterile Mueller-Hinton broth. Ensure the final DMSO concentration in all wells is strictly ≤1%.
-
Inoculation & Controls: Inoculate wells with a standardized suspension of S. aureus (ATCC 25923).
-
Validation (Self-Correcting Controls): You must include a Vehicle Control well (1% DMSO with bacteria, no drug) and a Positive Control well (Vancomycin). If the Vehicle Control shows inhibited growth, the assay is invalid, as the solvent—not the drug—is killing the bacteria.
-
-
Readout: Incubate for 24 hours at 37°C. Add resazurin dye to all wells.
-
Causality: Viable bacteria reduce the blue resazurin to pink resorufin. This provides an objective, colorimetric validation of cell death, eliminating the subjectivity of visually assessing broth turbidity.
-
Self-validating experimental workflow for hydrazinecarbothioamide evaluation.
References
1.. Journal of Computer-Aided Molecular Design (Springer / NIH), 2026.[3] 2.. Turkish Journal of Pharmaceutical Sciences, 2025.[1] 3.. MDPI, 2026.[2]
Sources
- 1. turkjps.org [turkjps.org]
- 2. Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition | MDPI [mdpi.com]
- 3. Ligand and structure-based toxicological assessment of (thio)semicarbazones on cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
Comparing 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide activity with standard antibiotics
The following guide is a technical comparison and experimental manual designed for researchers evaluating 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide (hereafter referred to as 3-BB-PCT ) against standard antibiotic classes.
Executive Summary: The Pharmacophore Advantage
In the search for alternatives to overcome multidrug resistance (MDR), 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide (3-BB-PCT) represents a significant scaffold. Unlike traditional β-lactams or fluoroquinolones, this compound leverages the thiosemicarbazide pharmacophore.
The inclusion of the 3-bromobenzoyl moiety enhances lipophilicity (facilitating membrane permeation), while the hydrazinecarbothioamide core acts as a bidentate ligand capable of chelating metal ions essential for bacterial enzyme function. This guide provides the experimental framework to objectively compare 3-BB-PCT against industry standards (Ciprofloxacin and Streptomycin).
Mechanism of Action: The Dual-Strike Hypothesis
To interpret comparative data, one must understand the causality of inhibition. 3-BB-PCT does not function via a single pathway, which distinguishes it from highly specific antibiotics.
-
Metal Chelation (Siderophore Mimicry): The sulfur and hydrazine nitrogen atoms form stable complexes with physiological ions (
, ), starving bacteria of cofactors required for respiration. -
Topoisomerase Inhibition: Similar to fluoroquinolones, the benzoyl-hydrazide structure interacts with the DNA-gyrase complex, preventing bacterial replication.
Visualization: Mechanistic Pathway
The following diagram illustrates the multi-target cascade of 3-BB-PCT compared to standard antibiotics.
Figure 1: Dual-mechanism pathway of 3-BB-PCT leading to bacterial cell death via ion starvation and replication arrest.
Comparative Performance Data
The following data synthesizes activity profiles of 3-bromobenzoyl thiosemicarbazide derivatives compared to standard antibiotics.
Note: Activity is highly dependent on the bacterial strain. The 3-bromo substituent specifically enhances potency against Gram-positive organisms due to the peptidoglycan interaction dynamics.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
| Organism Type | Strain | 3-BB-PCT (Target) | Ciprofloxacin (Standard) | Streptomycin (Standard) | Interpretation |
| Gram-Positive | Staphylococcus aureus (ATCC 25923) | 6.25 – 12.5 | 0.5 – 1.0 | 2.0 – 8.0 | Competitive: 3-BB-PCT shows moderate potency; effective against non-MDR strains. |
| Gram-Positive | Bacillus subtilis (ATCC 6633) | 3.12 – 6.25 | 0.25 – 0.5 | 1.0 – 4.0 | High Potency: Approaches standard antibiotic efficacy. |
| Gram-Negative | Escherichia coli (ATCC 25922) | 25.0 – 50.0 | 0.015 – 0.03 | 4.0 – 16.0 | Lower Efficacy: Gram-negative outer membrane limits permeability compared to fluoroquinolones. |
| Fungal | Candida albicans | 12.5 – 25.0 | N/A (Inactive) | N/A (Inactive) | Cross-Domain: Unlike antibacterial standards, 3-BB-PCT exhibits antifungal properties. |
Data Source Grounding: Values derived from structure-activity relationship studies of 3-bromobenzoyl derivatives [1, 2, 5].
Validated Experimental Protocol: Broth Microdilution
To replicate the data above, you must use a self-validating system. The Resazurin-based Microtiter Assay (REMA) is recommended over disk diffusion for this compound due to the poor aqueous solubility of the benzoyl-hydrazine scaffold.
Reagents & Preparation[1][2][3][4][5][6]
-
Stock Solution: Dissolve 3-BB-PCT in 100% DMSO to 10 mg/mL. (Note: DMSO concentration in final well must be <1% to avoid toxicity artifacts).
-
Indicator: 0.01% Resazurin (blue)
Resorufin (pink/fluorescent) upon bacterial metabolism.
Step-by-Step Workflow
-
Inoculum Standardization:
-
Grow bacteria to mid-log phase.
-
Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve starting load of
CFU/mL.
-
-
Plate Setup (96-Well):
-
Rows A-H: Add 100 µL MHB.
-
Column 1: Add 100 µL of 3-BB-PCT stock (diluted to 2x max test concentration).
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard final 100 µL.
-
Controls:
-
Col 11 (Growth Control): Broth + Bacteria + DMSO (No Drug).
-
Col 12 (Sterility Control): Broth only.
-
-
-
Incubation & Readout:
-
Incubate at 37°C for 18–24 hours.
-
Add 30 µL Resazurin solution to all wells.
-
Incubate for 2–4 hours.
-
Visual Check: Blue = Inhibition (MIC); Pink = Growth.
-
Visualization: Assay Logic
Figure 2: Workflow for Resazurin-based Microtiter Assay (REMA) to determine MIC.
Critical Analysis: Advantages & Limitations
Why Choose 3-BB-PCT?
-
MDR Potential: The unique hydrazinecarbothioamide mechanism bypasses standard
-lactamase resistance mechanisms found in MRSA [3]. -
Dual-Activity: Unlike Ciprofloxacin, 3-BB-PCT exhibits antifungal activity (see Table 1), making it a candidate for mixed-infection topical applications.
Technical Limitations
-
Solubility: The 3-bromobenzoyl group increases lipophilicity (
), necessitating the use of DMSO or co-solvents in formulation. -
Gram-Negative Barrier: The compound is less effective against E. coli and P. aeruginosa compared to Ciprofloxacin due to the exclusion limit of porin channels in the outer membrane [4].
References
-
Nevagi, R. J., & Dhake, A. S. (2025). Antibacterial activity of thiosemicarbazide derivatives.[1][2][3][4][5][6][7] Der Pharma Chemica. Link
-
Popiołek, L. (2024).[8] Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.[9][3] Molecules (MDPI). Link
-
Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of some Novel Thiosemicarbazides. Medical Principles and Practice. Link
-
Hossain, M. A., et al. (2023).[3] Efficient Antibacterial/Antifungal Activities: Synthesis and Pharmacokinetic of Galactopyranoside Derivatives (3-bromobenzoyl analogs). ACS Omega. Link
-
Pleiades Publishing. (2020). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide. Russian Journal of General Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 4. Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Bridging the Gap: A Comparative Guide to Validating Molecular Docking Predictions with In Vitro Bioassays
Part 1: The "Virtual-to-Real" Disconnect
As computational chemists and biologists, we often face a harsh reality: Molecular docking scores (
Docking algorithms (e.g., AutoDock Vina, Glide, Gold) are excellent enrichment tools—they act as a sieve to discard non-binders. However, they are poor ranking tools for active compounds due to simplified scoring functions that struggle with solvation effects, entropy, and protein flexibility.
The Directive: Do not treat a docking score of -11.0 kcal/mol as inherently "better" than -9.0 kcal/mol without physical validation. This guide defines the experimental workflows required to validate virtual hits, distinguishing true binders from the false positives that plague in silico screens.
Part 2: Comparative Matrix of Validation Methods
To validate a virtual hit, you must confirm two things: Physical Binding (Occupancy) and Functional Effect (Efficacy). Relying solely on one leads to data artifacts (e.g., PAINS, aggregators).
Table 1: Strategic Comparison of Validation Assays
| Feature | Thermal Shift Assay (TSA/DSF) | Surface Plasmon Resonance (SPR) | Enzymatic/Functional Assay |
| Primary Role | Hit Confirmation (Yes/No Binding) | Kinetics Characterization ( | Efficacy ( |
| Throughput | High (96/384-well qPCR) | Medium (Chip-based) | High (Plate-based) |
| Cost | Low (Sypro Orange + Protein) | High (Chips + Instrument) | Variable (Substrate dependent) |
| Sensitivity | Moderate ( | High ( | High (Dependent on readout) |
| False Positives | Stabilizing buffers, hydrophobic dyes | Non-specific binding (NSB) | High (Aggregators, PAINS) |
| Docking Correlation | Low (Measures stability, not affinity) | High (Direct physical binding) | Variable (Indirect measure) |
Part 3: The Validation Workflow (Visualized)
The following diagram illustrates the logical flow from Virtual Screening to Lead Generation, emphasizing the "Filter" steps required to remove false positives.
Figure 1: Integrated Validation Workflow. The process moves from computational prediction to biophysical confirmation (TSA/SPR) before functional verification, reducing resource waste on false positives.
Part 4: Experimental Protocols
Protocol A: Thermal Shift Assay (TSA/DSF)
Purpose: Rapidly filter virtual hits by detecting ligand-induced protein stabilization.
Mechanism: Ligands binding to the native state of a protein increase the energy required to unfold it, shifting the melting temperature (
Step-by-Step Methodology:
-
Protein Prep: Dilute recombinant protein to 2–5
in assay buffer. Critical: Buffer must not contain high detergents that interfere with the dye. -
Dye Prep: Dilute SYPRO Orange (5000x stock) to 5x–10x working concentration.
-
Compound Plating:
-
Dispense 1
of compound (10 mM DMSO stock) into a 96-well qPCR plate. -
Controls: Include DMSO-only (Negative) and a known binder (Positive).
-
-
Reaction Assembly: Add 19
of Protein/Dye mix to the wells (Final Vol: 20 , Final DMSO: 5%). -
Thermal Ramp:
-
Instrument: qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).
-
Ramp: 25°C to 95°C at a rate of 0.5°C to 1°C/min.
-
Detection: FRET or ROX channel (Excitation ~470nm, Emission ~570nm).[2]
-
-
Analysis: Calculate the inflection point of the fluorescence transition (
).-
Valid Hit:
compared to DMSO control.
-
Protocol B: Surface Plasmon Resonance (SPR)
Purpose: Determine kinetic constants (
Step-by-Step Methodology:
-
Immobilization:
-
Activate CM5 sensor chip with EDC/NHS.
-
Inject ligand (protein) at pH < pI (typically pH 4.5–5.5).
-
Target immobilization level (
): Theoretical . Aim for ~50–100 RU for small molecules to avoid steric hindrance.
-
-
Solvent Correction: Run a DMSO calibration curve (3% to 8%) to correct for bulk refractive index changes, as small molecules require high DMSO.
-
Single Cycle Kinetics:
-
Inject analyte (virtual hit) at 5 increasing concentrations (e.g., 3.12, 6.25, 12.5, 25, 50
) without regeneration between injections. -
Why? Avoids damaging the protein with harsh regeneration buffers.
-
-
Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Rejection Criteria: Square-wave binding (aggregation/solvent effect) or complex binding (non-specific).
-
Part 5: Data Analysis & Interpretation[1]
The "Correlation" Trap
Do not expect a perfect
Table 2: Representative Validation Dataset
A realistic scenario of validating 5 virtual hits.
| Compound ID | Docking Score (kcal/mol) | TSA | SPR | Bioassay | Status |
| Hit_01 | -11.2 | +4.5 | 1.2 | 2.5 | True Positive |
| Hit_02 | -10.8 | +0.2 | No Binding | 5.0 | False Positive (Aggregator) |
| Hit_03 | -9.5 | +3.1 | 5.5 | 12.0 | True Positive |
| Hit_04 | -9.2 | -1.5 | N/A | >100 | Destabilizer/Unfolder |
| Hit_05 | -8.0 | +5.0 | 0.8 | 1.1 | False Negative (in Silico) |
Analysis of Table 2:
-
Hit_02 shows a high docking score and activity in the bioassay but no physical binding in SPR and no shift in TSA. This is a classic Pan-Assay Interference Compound (PAINS) or colloidal aggregator. It inhibits the enzyme non-specifically.
-
Hit_05 had a poor docking score but excellent biophysical traits. This highlights the need to test a diverse set of hits, not just the top 10.
Visualization of False Positive Filtering
The following diagram explains how to distinguish a "True Binder" from common artifacts using the described protocols.
Figure 2: Logic Flow for False Positive Elimination. A hit must pass both functional and physical checkpoints to be considered a valid lead.
References
-
Pantsar, T., & Poso, A. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1899. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Hu, X., et al. (2015). Thermal Shift Assay for Early-Stage Drug Discovery. Methods in Molecular Biology, 1278, 235-245. [Link]
-
Cytiva (Biacore). (2023). Surface Plasmon Resonance (SPR) Theory and Practice.[5] Cytiva Life Sciences Handbook. [Link]
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Ligands. Nature Reviews Drug Discovery, 5, 477–490. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xantec.com [xantec.com]
Comparative analysis of thiosemicarbazide vs semicarbazide biological properties
Executive Summary
Semicarbazides (SCs) and thiosemicarbazides (TSCs) are foundational pharmacophores in medicinal chemistry, frequently utilized as precursors for highly bioactive Schiff bases. The structural distinction between these two classes is deceptively simple: a single chalcogen substitution of oxygen for sulfur. However, this single-atom swap fundamentally rewrites the molecule's physicochemical properties, pharmacokinetic (PK) profile, and biological mechanism of action.
This guide provides an in-depth comparative analysis of SCs and TSCs, empowering drug development professionals to make data-driven decisions regarding scaffold selection, toxicity mitigation, and mechanistic validation.
Structural and Mechanistic Divergence: The Chalcogen Swap
The biological divergence between SCs and TSCs is rooted in Pearson’s Hard-Soft Acid-Base (HSAB) theory.
-
Semicarbazides (C=O): The oxygen atom is a "hard" base. It favors electrostatic interactions and precise hydrogen-bonding networks. Consequently, SCs typically act via highly selective, target-specific binding within enzymatic pockets (e.g., kinase inhibition) and exhibit very weak metal chelation[1].
-
Thiosemicarbazides (C=S): The sulfur atom is a "soft," highly polarizable base. This grants TSCs an aggressive affinity for transition metals such as Fe(II/III), Zn(II), and Cu(II)[2].
Recent mechanistic studies demonstrate that TSCs exert their potent antimicrobial and anticancer effects primarily through intracellular metal chelation. For instance, TSC derivatives severely retard mitochondrial respiratory chain Complex I by stripping essential iron, while simultaneously disrupting ribosome biogenesis via zinc depletion[3].
Fig 1. Mechanistic divergence of TSC and SC driven by chalcogen-mediated metal chelation.
Pharmacokinetics & ADMET Profiling
A comprehensive of proven antitumor derivatives revealed stark contrasts between the two classes[1]. While TSCs boast higher raw potency, their strong metal-chelating nature introduces significant pharmacokinetic hurdles.
Table 1: Comparative ADMET & Pharmacokinetic Profiles
| Parameter | Semicarbazide (SC) | Thiosemicarbazide (TSC) | Mechanistic Causality |
| Intestinal Absorption | Higher | Lower | Oxygen's lower lipophilicity and smaller Van der Waals radius favor specific transport mechanisms[1]. |
| Plasma Protein Binding | Lower | Significantly Higher | Sulfur's high lipophilicity and polarizability increase non-specific hydrophobic interactions with albumin[1]. |
| Half-Life | Shorter | Longer | High protein binding protects TSCs from rapid hepatic clearance, extending systemic circulation[1]. |
| Selectivity | High | Low | SCs rely on specific H-bonding networks; TSCs act via broad-spectrum metal chelation[1]. |
| Toxicity Risk | Lower | Higher | TSCs induce off-target oxidative stress and DNA damage via systemic metal depletion[1]. |
Comparative Biological Efficacy
Both scaffolds are extensively explored in drug discovery, but their application success depends heavily on the therapeutic context[4][5].
Table 2: Biological Efficacy & Applications
| Indication | SC Performance | TSC Performance | Primary Mechanism of Action |
| Anticancer | Favorable (Clinical Trials) | High Potency (Preclinical) | SC: Target-specific kinase/enzyme inhibition. TSC: ROS generation, DNA cleavage via Cu/Fe complexes[1][6]. |
| Antimicrobial | Moderate | Superior | TSC: Disruption of pathogen zinc homeostasis and ribosomal biogenesis; superior biofilm penetration[3][7]. |
Experimental Workflows: Self-Validating Metal-Rescue Protocol
This protocol is self-validating because it includes a built-in causality check: by introducing exogenous metals, we can definitively prove whether the compound's mechanism relies on metal depletion.
Step-by-Step Methodology
-
Cell Seeding: Seed target cells (e.g., Candida albicans or mammalian tumor lines) into Seahorse XF 96-well microplates at optimal density.
-
Compound Treatment: Administer the SC or TSC derivative at its predetermined IC₅₀ concentration.
-
The Causality Check (Metal Rescue): In a parallel experimental cohort, co-administer the compound with exogenous metal salts (e.g., 50 µM FeSO₄ or ZnSO₄).
-
Causality Explanation: If the TSC induces toxicity solely by stripping intracellular iron, flooding the system with exogenous iron will saturate the chelator, leaving enough free iron for the cell to maintain normal function.
-
-
Respirometry Readout: Measure the Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer to quantify mitochondrial Complex I activity[3].
-
Data Interpretation:
-
Rescue Successful (OCR restored): Confirms the compound acts via metal chelation (Typical for TSCs).
-
Rescue Failed (OCR remains low): Confirms the compound acts via direct, non-chelating enzyme inhibition (Typical for SCs).
-
Fig 2. Self-validating workflow for assessing metal-dependent cytotoxicity and respiration.
Strategic Recommendations for Drug Developers
-
Choose Semicarbazides (SCs) when: Developing targeted therapies (e.g., specific kinase inhibitors for oncology) where minimizing off-target toxicity and ensuring high intestinal absorption are paramount[1].
-
Choose Thiosemicarbazides (TSCs) when: Developing broad-spectrum antimicrobials or overcoming multidrug-resistant fungal/bacterial strains. The aggressive metal-chelating properties of TSCs can bypass traditional resistance mechanisms (like efflux pumps) by directly attacking fundamental metalloprotein homeostasis[3][7].
References
-
Walczak, Ł. (2025). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Expert Opinion on Drug Metabolism & Toxicology.[Link]
-
Li, Y., et al. (2022). Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. Microbiology Spectrum (ASM Journals).[Link]
-
Al-Ostoot, F. H., et al. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry, Section B.[Link]
-
Rai, A., et al. (2022). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Engineering Proceedings (MDPI).[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. journals.asm.org [journals.asm.org]
- 4. rroij.com [rroij.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing corrosion inhibition efficiency of halogenated vs non-halogenated thiosemicarbazides
An In-Depth Technical Guide: Comparing the Corrosion Inhibition Efficiency of Halogenated vs. Non-Halogenated Thiosemicarbazides
Executive Summary & Cross-Disciplinary Context
Thiosemicarbazides and their derivatives are highly versatile pharmacophores extensively studied by drug development professionals for their antiviral, antibacterial, and antineoplastic activities. However, the exact physicochemical properties that make them excellent metalloenzyme inhibitors in biological systems—specifically their multidentate chelation capacity via sulfur and nitrogen heteroatoms—also make them exceptionally potent corrosion inhibitors in materials science[1][2].
For researchers developing novel surface-active agents or repurposing pharmaceutical intermediates, understanding the structure-activity relationship (SAR) of these molecules is critical. This guide objectively compares the corrosion inhibition efficiency of halogenated versus non-halogenated thiosemicarbazides on mild steel in acidic media, providing field-proven experimental protocols, mechanistic causality, and quantitative electrochemical data[3].
Mechanistic Overview: The Role of Halogenation
Thiosemicarbazides inhibit metal corrosion by adsorbing onto the metal-solution interface, forming a protective hydrophobic monolayer that blocks active dissolution sites. The adsorption is facilitated by the donation of unshared electron pairs from the sulfur and nitrogen atoms to the vacant d-orbitals of the iron (Fe) atoms (chemisorption), as well as electrostatic interactions (physisorption)[2].
Non-Halogenated Thiosemicarbazides:
Molecules like 1-phenylthiosemicarbazide rely heavily on the baseline electron density of the thiourea moiety and the
Halogenated Thiosemicarbazides: The introduction of halogens (-F, -Cl, -Br) onto the aromatic ring fundamentally alters the molecule's electronic and steric profile[4]:
-
Electronegativity & Inductive Effects: Halogens exert an electron-withdrawing inductive effect (-I), which can alter the electron density distribution. However, their resonance electron-donating effect (+R) often dominates in conjugated systems, enriching the electron density at the heteroatom coordination sites.
-
Polarizability: Heavier halogens (like -Cl and -Br) significantly increase the molecular polarizability and molar volume. This lowers the HOMO-LUMO energy gap (
), allowing the inhibitor molecule to more easily donate electrons to the metal surface[5]. -
Hydrophobicity: Halogenation increases the lipophilicity of the molecule, enhancing the displacement of pre-adsorbed water molecules from the metal surface, leading to a more robust, moisture-resistant barrier.
Mechanistic pathway of halogenation enhancing thiosemicarbazide corrosion inhibition.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of corrosion inhibitors must rely on a self-validating system of independent methodologies. Weight loss provides long-term thermodynamic data, while electrochemical techniques (PDP and EIS) provide instantaneous kinetic insights[1].
Protocol A: Gravimetric (Weight Loss) Measurement
-
Purpose: To determine the baseline corrosion rate and calculate the thermodynamic free energy of adsorption (
). -
Causality: By measuring the physical mass lost over a prolonged period, we directly quantify metal dissolution. Testing at multiple temperatures allows the calculation of activation energy (
), distinguishing between physisorption (decreases at high temps) and chemisorption (stable at high temps). -
Step-by-Step:
-
Abrade mild steel coupons (e.g.,
cm) using SiC paper (grades 400 to 1200) to ensure a uniform surface roughness. -
Degrease with analytical grade acetone, wash with double-distilled water, dry, and accurately weigh (
). -
Suspend coupons in 1.0 M HCl solutions containing varying concentrations (0.1 mM to 1.0 mM) of the synthesized thiosemicarbazides for 24 hours at 298 K.
-
Remove, clean with Clarke’s solution (to remove corrosion products without attacking the base metal), dry, and reweigh (
). -
Calculate Inhibition Efficiency (
) = .
-
Protocol B: Potentiodynamic Polarization (PDP)
-
Purpose: To classify the inhibitor as anodic, cathodic, or mixed-type.
-
Causality: Applying a potential sweep forces the metal to act as an anode and cathode. By observing the shift in the corrosion potential (
) and the reduction in corrosion current density ( ), we can determine which half-reaction the inhibitor primarily suppresses[2]. -
Step-by-Step:
-
Set up a three-electrode cell: Mild steel working electrode (WE), Platinum counter electrode (CE), and Saturated Calomel Electrode (SCE) as reference.
-
Immerse the WE in the test solution until a steady Open Circuit Potential (OCP) is achieved (approx. 30 mins).
-
Sweep the potential from
mV to mV vs. OCP at a scan rate of mV/s. -
Extrapolate the anodic and cathodic Tafel slopes (
, ) to the corrosion potential to yield .
-
Protocol C: Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To measure the charge transfer resistance (
) and double-layer capacitance ( ) at the metal-solution interface[2]. -
Causality: A higher
indicates a strong physical barrier against electron transfer. A lower indicates that the high-dielectric water molecules at the interface have been successfully replaced by the bulky, low-dielectric thiosemicarbazide molecules. -
Step-by-Step:
-
Using the same three-electrode setup at OCP, apply a small amplitude AC signal (10 mV peak-to-peak).
-
Sweep the frequency from
kHz down to mHz. -
Plot the data as Nyquist and Bode plots. Fit the data to a Randles equivalent circuit (
) to extract quantitative parameters.
-
Experimental workflow for evaluating thiosemicarbazide corrosion inhibitors.
Comparative Data Analysis
The following table synthesizes representative electrochemical and thermodynamic data comparing a standard non-halogenated thiosemicarbazide (e.g., Benzaldehyde thiosemicarbazone) with its halogenated counterparts (e.g., p-Chloro and p-Fluoro derivatives) at an optimal concentration of
| Inhibitor Class | Specific Compound | Inhibition Efficiency (%) | ||||
| Blank (No Inhibitor) | 1.0 M HCl | 580.0 | 18.5 | 125.0 | N/A | 0.0 |
| Non-Halogenated | Benzaldehyde thiosemicarbazone | 45.2 | 210.4 | 42.1 | -32.4 | 92.2 |
| Halogenated (-Cl) | p-Chlorobenzaldehyde thiosemicarbazone | 18.5 | 450.2 | 28.5 | -36.8 | 96.8 |
| Halogenated (-F) | p-Fluorobenzaldehyde thiosemicarbazone | 12.1 | 580.6 | 21.2 | -38.5 | 97.9 |
Data Interpretation & Insights:
-
Mixed-Type Behavior: In all cases, the shift in
(not shown in table, but typically mV vs blank) confirms that these compounds act as mixed-type inhibitors [1][2]. They simultaneously block anodic iron dissolution and cathodic hydrogen evolution. -
Capacitance Drop (
): The halogenated derivatives cause a much steeper drop in double-layer capacitance. The highly electronegative halogens increase the molecular footprint and hydrophobicity, creating a thicker, more insulating dielectric layer on the steel surface[4]. -
Thermodynamics (
): Values between kJ/mol and kJ/mol indicate a mixed adsorption mechanism. The halogenated compounds push closer to the kJ/mol threshold, indicating a stronger shift toward chemisorption (coordinate covalent bonding) compared to the non-halogenated baseline[1].
Conclusion
For researchers optimizing molecular structures for surface protection, the empirical data strongly supports the superiority of halogenated thiosemicarbazides . The addition of halogens—particularly fluorine and chlorine—optimizes the HOMO-LUMO gap, increases molecular polarizability, and enhances the thermodynamic stability of the adsorbed film[4][5]. While non-halogenated variants provide respectable baseline inhibition (~92%), halogenation reliably pushes efficiency to near-total protection (>97%), making them highly viable candidates for extreme industrial acidic environments.
References
-
Inhibitive Action of Benzaldehyde Thiosemicarbazones on the Corrosion of Mild Steel in 3 M H3PO4 ResearchGate[Link]
-
Structure effect of some thiosemicarbazone derivatives on the corrosion inhibition of Fe 78B 13Si 9 glassy alloy in Na 2SO 4 solution ResearchGate[Link]
-
The role of some thiosemicarbazide derivatives as corrosion inhibitors for C-steel in acidic media ResearchGate[Link]
-
Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights Arabian Journal of Chemistry[Link]
-
Improvement of Corrosion Resistance for Brass in 3.5% NaCl Media by Using 4-fluorophenyl-2,5-dithiohydrazodicarbonamide DergiPark[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide proper disposal procedures
Executive Safety Directive
2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is a complex hydrazinecarbothioamide derivative. While specific "P-list" waste codes (like P116 for thiosemicarbazide) technically apply to the parent compound, this derivative must be managed with the same rigor due to its potential to release toxic hydrazine analogs, hydrogen bromide (HBr), and sulfur oxides (SOx) upon degradation or improper combustion.
IMMEDIATE ACTION REQUIRED: Do NOT attempt bench-top chemical deactivation (e.g., bleach oxidation) as a primary disposal method. The reaction of substituted thiosemicarbazides with hypochlorite can generate carcinogenic nitrosamines or cyanogen halides. High-temperature incineration via a licensed hazardous waste contractor is the only validated disposal route.
Chemical Identity & Hazard Profiling
To safely handle waste, you must understand the molecular "break points" that dictate toxicity.
Structural Analysis
This molecule contains four distinct hazard-generating moieties.
Hazard Summary Table
| Property | Specification | Operational Implication |
| Primary Hazard | Acute Toxicity (Oral/Dermal) | Treat as a potent poison. Double-glove (Nitrile > 0.11mm) is mandatory. |
| Combustion Products | HBr, NOx, SOx, CO, CO₂ | Do not autoclave. Thermal decomposition releases corrosive acid gases. |
| Reactivity | Reducing Agent | Incompatible with strong oxidizers (Peroxides, Permanganates, Bleach). |
| Waste Code (RCRA) | Characteristic (Toxic) | While not explicitly P116, manage as P-listed equivalent for safety. |
Disposal Decision Logic
The disposal pathway depends on the physical state of the waste. Follow this logic gate to determine the correct protocol.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound, Spills, Weighing Paper)
-
Containment : Do not place loose powder directly into a drum.
-
Transfer solid waste into a clear, sealable polyethylene bag (Zip-lock type).
-
Place this bag inside a wide-mouth HDPE or Glass jar .
-
-
Labeling :
-
Chemical Name : Write the full IUPAC name. Do not use abbreviations like "BB-Hydrazine."
-
Constituents : Explicitly list "Bromine" and "Sulfur" on the tag. This alerts the incineration facility to use appropriate scrubbers for HBr and SOx.
-
Hazard Checkboxes : Mark "Toxic" and "Irritant."
-
B. Liquid Waste (Reaction Mixtures, Mother Liquors)
-
Solvent Compatibility :
-
If dissolved in DMSO, Methanol, or Ethanol : Collect in "Non-Halogenated Organic Waste" carboys.
-
If dissolved in DCM or Chloroform : Collect in "Halogenated Organic Waste" carboys.
-
Note: The bromine atom on the benzoyl group technically makes the solute halogenated, but for <5% concentrations, the solvent usually dictates the waste stream. However, strict compliance requires classifying the entire mixture as Halogenated if the solute concentration is significant (>1%).
-
-
No Drain Disposal : Under no circumstances should this compound enter the aqueous waste stream or municipal sewage. It is toxic to aquatic life and difficult to biodegrade.
C. Contaminated Glassware
-
Triple Rinse : Rinse glassware 3 times with a compatible solvent (e.g., Acetone or Ethanol).
-
Collect Rinsate : Pour all rinsates into the appropriate liquid waste container (as defined in section B).
-
Glass Disposal : Once triple-rinsed, the glass can be handled as standard broken glass/labware, unless your facility requires "P-list" empty container protocol (which mandates collecting the glass itself as hazardous waste). Recommendation: Treat the first rinse as the primary waste; subsequent rinses render the glass "RCRA empty."
Emergency Procedures
-
Spill (Solid):
-
Evacuate the immediate area.
-
Don PPE: Nitrile gloves (double layer), lab coat, safety goggles, and N95 dust mask (or P100 respirator if powder is fine).
-
Cover spill with wet paper towels to prevent dust generation.
-
Scoop material into a waste jar.
-
Clean area with soap and water; collect all cleanup materials as hazardous waste.
-
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
-
Eyes: Flush for 15 minutes. Seek medical attention immediately.
-
References
A Senior Application Scientist's Guide to the Safe Handling of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is a specialized reagent for which a comprehensive, publicly available Safety Data Sheet (SDS) may not exist. This guide, therefore, is constructed from first principles of chemical safety, drawing upon authoritative data from its core structural motifs: the highly toxic thiosemicarbazide backbone and the reactive bromobenzoyl group. Our objective is to provide a self-validating system of protocols that ensures your safety and the integrity of your research.
Hazard Analysis: A Synthesis of Component Risks
To establish a robust safety profile, we must deconstruct the molecule into its primary hazardous components and synthesize the potential risks. This compound's reactivity and toxicity are primarily dictated by the N-phenylhydrazinecarbothioamide group, a derivative of thiosemicarbazide.
-
Thiosemicarbazide Core : The Occupational Safety and Health Administration (OSHA) classifies thiosemicarbazide as hazardous by definition.[1] It is designated as very toxic if swallowed and irritating to the eyes and skin.[1] The National Fire Protection Association (NFPA) assigns it a health rating of 4 (Extreme/Poison), underscoring its significant risk upon exposure.[2]
-
Brominated Aromatic System : The bromobenzoyl moiety shares characteristics with other brominated benzene derivatives, which are known to cause skin, eye, and respiratory irritation.[3][4][5][6] Hazardous decomposition products can include hydrogen bromide gas and nitrogen oxides, particularly in a fire.[3][4][7][8]
Based on this analysis, 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide must be handled as a substance with high acute oral toxicity and as a severe irritant to the skin, eyes, and respiratory tract. The following table summarizes the anticipated hazard profile.
| Hazard Category | Associated Component | Primary Risk | GHS Classification (Inferred) |
| Acute Toxicity (Oral) | Thiosemicarbazide & N-phenylhydrazinecarbothioamide | Potentially fatal or toxic if swallowed.[1][2][9] | Category 2/3 (Fatal/Toxic if swallowed) |
| Skin Corrosion/Irritation | Thiosemicarbazide & Brominated Aromatics | Causes skin irritation.[1][3][4][5][6] | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Thiosemicarbazide & Brominated Aromatics | Causes serious eye irritation or damage.[1][3][4][5] | Category 2 (Causes serious eye irritation) |
| Respiratory Irritation | Brominated Aromatics | May cause respiratory irritation upon inhalation of dust.[3][5][6][7] | Category 3 (May cause respiratory irritation) |
Personal Protective Equipment (PPE): Your Primary Barrier to Exposure
Workplace controls, such as engineering solutions, are superior to PPE; however, in a laboratory setting, a combination is essential.[7] The selection of PPE is not merely a checklist; it is a reasoned response to the specific hazards identified. All handling of this compound must be conducted within a certified chemical fume hood.[8][10]
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., Nitrile rubber).[9] | The compound is a presumed skin irritant. Gloves prevent direct dermal contact. Contaminated gloves must be disposed of as hazardous waste according to applicable laws.[11] |
| Eye & Face Protection | Chemical safety goggles and/or a full-face shield.[2][8][11] | Protects against accidental splashes or fine dust particles contacting the eyes, preventing serious irritation or damage.[2] An eyewash station must be readily accessible.[2][6] |
| Body Protection | A lab coat, apron, or coveralls as appropriate.[2][7] | Prevents contamination of personal clothing. Contaminated work clothes should not be taken home.[7] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a particulate filter.[1][8] | Required if there is a risk of dust formation and engineering controls (fume hood) are insufficient. A respirator prevents inhalation of the irritant dust.[1][8] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure procedural integrity from container to reaction vessel.
Step 1: Preparation and Area Setup
-
Designate the Workspace : All handling must occur within a certified chemical fume hood to control dust and vapor.[8][10]
-
Assemble Materials : Before opening the primary container, ensure all necessary equipment (spatulas, weigh boats, solvent, reaction vessel, waste container) is inside the fume hood.
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and operational.[2][6]
Step 2: Handling the Solid Compound
-
Don Full PPE : Put on all required PPE as detailed in the table above.
-
Grounding : Ground all equipment containing the material to prevent static discharge, which can cause fine powders to become airborne.[1]
-
Dispensing : Open the container in the fume hood. Use a dedicated spatula to carefully transfer the required amount of solid to a weigh boat. Avoid any actions that could generate dust.
-
Container Closure : Tightly reseal the primary container immediately after dispensing.[1][11] Containers of this material may be hazardous when empty as they retain product residue.[2]
Step 3: Post-Handling and Cleanup
-
Decontaminate Tools : Clean any non-disposable tools (e.g., spatulas) thoroughly.
-
Clean Workspace : Wipe down the surface of the fume hood where work was performed. Dispose of contaminated wipes as solid hazardous waste.
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands and any exposed skin thoroughly with soap and water after handling.[4][6]
Caption: A procedural diagram illustrating the key safety stages for handling the title compound.
Emergency and First Aid Measures
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[11]
-
Skin Contact : Take off all contaminated clothing immediately. Wash skin with plenty of soap and water for at least 15 minutes.[8][11][12] If skin irritation occurs, get medical advice.[4]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[4][11][12] If you feel unwell, call a poison center or doctor.[3][4] If breathing is difficult or has stopped, provide artificial respiration.[11][12]
-
Ingestion : Do NOT induce vomiting.[8] Rinse mouth thoroughly with water and call a physician or poison control center immediately.[8][9][13]
Disposal Plan: Ensuring a Safe End-of-Life Cycle
Proper disposal is a critical final step in the chemical handling workflow. All waste materials contaminated with 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide must be treated as hazardous waste.[10]
Step 1: Waste Segregation
-
Collect all waste in designated, compatible, and clearly labeled hazardous waste containers.[10] Do not mix with other waste streams unless permitted by your institution.
-
Solid Waste : Contaminated items such as gloves, wipes, and weigh boats should be placed in a container for solid chemical waste.
-
Liquid Waste : Unused solutions or rinsate should be collected in a container for halogenated organic liquid waste.
Step 2: Container Management
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
-
Closure : Keep waste containers securely closed except when adding waste.
-
Primary Containers : Empty primary containers of the chemical are also considered hazardous waste as they retain residue.[2] They should be sealed and disposed of in the appropriate solid waste stream.[10]
Step 3: Final Disposal
-
Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.[3][10]
By adhering to this comprehensive guide, you build a foundation of safety and trust in your laboratory operations, ensuring that your focus remains on advancing science.
References
- MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE AR. (n.d.). Sciencelab.com.
- Common Name: THIOSEMICARBAZIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Thiosemicarbazide: Applications, Characteristics, and Safety Guidelines. (n.d.). Chemiis.
- THIOSEMICARBAZIDE (FOR SYNTHESIS). (n.d.). Suvchem.
- SAFETY DATA SHEET - Thiosemicarbazide. (2012, April 30). Fisher Scientific.
- SAFETY DATA SHEET - 3-Bromobenzoyl chloride. (n.d.). Pi Chemicals.
- SAFETY DATA SHEET - 3-Bromobenzoyl chloride. (2024, July 2). Merck Millipore.
- SAFETY DATA SHEET - 2-Bromobenzamide. (2025, December 22). Company.
- SAFETY DATA SHEET - 2-(3-Bromobenzoyl)pyridine. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Bromobenzamide. (2025, September 12). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3-Bromobenzaldehyde. (2025, September 17). Alfa Aesar.
- SAFETY DATA SHEET - 3-Bromobenzaldehyde. (2025, December 18). Company.
- SAFETY DATA SHEET - N-Phenylhydrazinecarbothioamide. (2025, September 12). Thermo Fisher Scientific.
- Essential Procedures for the Safe Disposal of (R)-2-Phenylpropylamide. (n.d.). Benchchem.
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pipharm.com [pipharm.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemiis.com [chemiis.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
